Bocaminooxyacetamide-PEG2-Azido
Description
Evolution of Orthogonal Ligation Strategies in Chemical Biology
Orthogonal ligation refers to a set of chemical reactions that can occur in the same vessel, at the same time, without interfering with one another. This concept has been revolutionary in chemical biology, enabling the assembly of multiple components in a specific and controlled manner. nih.govnih.gov The ability to selectively link different molecular fragments is crucial for building complex structures like antibody-drug conjugates (ADCs), PROTACs (PROteolysis TArgeting Chimeras), and other targeted therapeutics. medchemexpress.commedchemexpress.comsymeres.com Bocaminooxyacetamide-PEG2-Azido is a prime example of a reagent designed for such orthogonal strategies. Its two distinct reactive ends, the aminooxy group (after deprotection) and the azide (B81097) group, can participate in different types of "click chemistry" reactions, allowing for sequential or simultaneous conjugation to other molecules. medchemexpress.commedchemexpress.comchemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethoxy]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N5O6/c1-13(2,3)24-12(20)17-23-10-11(19)15-4-6-21-8-9-22-7-5-16-18-14/h4-10H2,1-3H3,(H,15,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOWLUIYDCUYOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Precursor Design for Bocaminooxyacetamide Peg2 Azido
Retrosynthetic Analysis and Identification of Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For a multifunctional molecule like Bocaminooxyacetamide-PEG2-Azido, this process identifies the most logical bond disconnections to plan an efficient forward synthesis.
The structure of this compound presents several logical points for disconnection. The most apparent are the amide bond linking the aminooxyacetamide core to the PEG spacer and the bond connecting the azide (B81097) functionality. This leads to three primary precursor synthons:
A protected aminooxyacetic acid moiety : This forms the core of the aminooxyacetamide group. The starting material for this synthon is Boc-aminooxyacetic acid . The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the highly nucleophilic aminooxy end.
A bifunctional PEG2 spacer : This provides the necessary length and hydrophilicity. A common and commercially available starting material is Azido-PEG2-amine , which already contains one of the desired functionalities. broadpharm.com
An azido-functionalized component : If not starting with an azido-functionalized PEG spacer, a separate reagent is needed to introduce the azide group.
By utilizing these precursors, the synthesis becomes a convergent process where the key fragments are prepared and then coupled.
The synthesis of a heterobifunctional linker necessitates an orthogonal protection strategy to ensure that specific functional groups react selectively without interference from others. bham.ac.ukacs.org In this case, the Boc group is acid-labile, while the azide group is stable under these conditions and reactive towards alkynes via "click" chemistry. axispharm.comresearchgate.net
The synthetic plan involves the sequential and controlled reaction of the functional groups:
Amide Bond Formation : The carboxylic acid of Boc-aminooxyacetic acid is activated and reacted with the primary amine of the Azido-PEG2-amine spacer.
Maintaining Orthogonality : The Boc group protects the aminooxy end from participating in the amidation reaction, and the azide remains non-reactive under these conditions.
Final Deprotection (Optional) : For subsequent conjugation via the aminooxy group, the Boc protecting group can be removed under acidic conditions without affecting the azide or the newly formed amide bond.
This carefully planned sequence ensures high yields and purity of the final product by preventing the formation of undesired side products.
Synthesis of the Aminooxyacetamide Core Structure
While esterification is a possible route, direct amidation between a carboxylic acid and an amine is the most common and efficient method for constructing the amide linkage in such linkers. organic-chemistry.org The reaction involves coupling Boc-aminooxyacetic acid with the amine end of the PEG2 spacer. nih.gov
To achieve this, the carboxylic acid must first be activated to make it more electrophilic. Several standard peptide coupling reagents are employed for this purpose, often used with additives to suppress side reactions and improve efficiency. nih.gov
| Coupling Reagent | Common Additive(s) | Description |
| DCC (Dicyclohexylcarbodiimide) | NHS (N-hydroxysuccinimide) or HOBt (1-hydroxybenzotriazole) | Forms a highly reactive O-acylisourea intermediate. The additive forms an active ester, reducing racemization and improving yield. khanacademy.org |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or sulfo-NHS | A water-soluble carbodiimide, simplifying the removal of byproducts during workup. |
| HATU ((1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)) | DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) | A highly efficient uronium-based coupling agent known for rapid reaction times and high yields, even with challenging substrates. nih.gov |
The choice of solvent (e.g., Dichloromethane (B109758) (DCM), Dimethylformamide (DMF)) and reaction temperature are optimized to ensure the reaction goes to completion. youtube.com
The aminooxy group (-ONH2) is a potent nucleophile that requires protection to prevent it from reacting during the amide coupling step. bham.ac.uk The tert-butyloxycarbonyl (Boc) group is an ideal choice for this role.
Protection : The Boc group is installed by reacting aminooxyacetic acid with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. This reaction is typically high-yielding and forms a stable, protected intermediate.
Stability : The Boc group is stable to the basic and nucleophilic conditions used during the amidation reaction.
Deprotection : The Boc group is readily removed under acidic conditions, most commonly with Trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM. The byproducts of this cleavage are volatile (isobutene and CO2), which simplifies the purification process. nih.gov
This robust protection-deprotection scheme is fundamental to the successful synthesis of the target molecule.
Incorporation of the PEG2 Spacer
The PEG2 spacer provides a flexible, hydrophilic linker between the two terminal functional groups. The incorporation of this spacer is achieved through the previously described amidation reaction. When starting with a symmetrical precursor like a PEG diamine, selective mono-functionalization is a key challenge. jenkemusa.comnih.gov However, the use of a pre-functionalized, heterobifunctional spacer like Azido-PEG2-amine circumvents this issue. broadpharm.com
The synthesis proceeds by reacting the free amine of Azido-PEG2-amine with the activated Boc-aminooxyacetic acid. This directly yields the core structure of this compound. The reaction progress can be monitored using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the final product is purified, typically using column chromatography, to remove any unreacted starting materials and coupling reagents, ensuring a high-purity product suitable for its intended applications in bioconjugation.
Oligoethylene Glycol Linker Synthesis and Coupling Strategies
The core of the linker is the discrete oligo(ethylene glycol) (OEG) chain, which provides water solubility and biocompatibility. The synthesis of heterobifunctional OEG linkers typically begins with the desymmetrization of a commercially available, symmetrical diol, such as triethylene glycol (the precursor for the PEG2 unit). nih.govrsc.org This desymmetrization is a critical step, allowing for the differential functionalization of the two terminal hydroxyl groups.
A common strategy involves the mono-functionalization of the diol under controlled conditions. For instance, one hydroxyl group can be converted to a more reactive leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reacting the diol with a limited amount of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et₃N). nih.gov This reaction must be carefully managed to minimize the formation of the di-substituted byproduct. The resulting mono-mesylated or mono-tosylated OEG serves as a key intermediate. This activated hydroxyl group can then be subjected to nucleophilic substitution to introduce one of the desired terminal functionalities, while the remaining hydroxyl group is available for subsequent modification. nih.govrsc.org
Alternatively, one end of the OEG can be protected with a bulky protecting group, allowing for the transformation of the other end, followed by deprotection and further functionalization. This sequential approach ensures that the two ends of the linker are distinct and can be addressed in subsequent synthetic steps. rsc.org The practical challenges in these syntheses often relate to the purification of the highly flexible and polar OEG products, frequently necessitating chromatographic methods for separation from starting materials and byproducts. nih.gov
Optimization of PEGylation Conditions for Yield and Purity
PEGylation, the covalent attachment of PEG chains to molecules, is a process where reaction conditions must be finely tuned to maximize the yield of the desired mono-PEGylated product and ensure high purity. lu.se Key variables that influence the efficiency of PEGylation include pH, temperature, reaction time, and the molar ratio of reactants. nih.govnih.gov
For the coupling of the PEG linker to the aminooxyacetamide moiety, the reaction conditions are critical. The stability of the activated PEG derivative and the nucleophilicity of the species it reacts with are often pH-dependent. While many PEGylation reactions are conducted near neutral pH, adjusting the pH to more alkaline conditions can increase the rate of reaction, but it also increases the rate of competing hydrolysis of the activated PEG. digitellinc.com Therefore, a careful balance must be struck. Response surface methodology is a powerful tool used to investigate the interplay of these variables and identify the optimal conditions for a specific PEGylation reaction. nih.govnih.gov Studies have shown that for conjugating PEG to amino groups, parameters such as PEG concentration, incubation time and temperature, and pH all play a significant role. nih.gov For instance, in the PEGylation of bovine serum albumin nanoparticles, a study identified optimal conditions to be a PEG concentration of 32.5 g/l, an incubation time of 10 minutes, a temperature of 27°C, and a pH of 7. nih.gov
The purification of the final PEGylated product is another critical aspect. Techniques like size exclusion chromatography (SEC) or ion-exchange chromatography (IEC) are often employed to separate the desired product from unreacted starting materials and multi-PEGylated byproducts. lu.se
Table 1: Key Parameters for Optimization of PEGylation
| Parameter | General Effect on PEGylation | Considerations for Optimization |
| pH | Affects nucleophilicity of the target molecule and stability of the activated PEG. digitellinc.com | Balance reaction rate with the rate of hydrolysis of the activated PEG. Higher pH can increase reaction rate but also degradation. digitellinc.com |
| Temperature | Influences reaction kinetics. | Higher temperatures can increase reaction speed but may also lead to degradation of reactants or products. nih.govnih.gov |
| Reactant Concentration/Ratio | Stoichiometry affects the extent of PEGylation and the formation of byproducts. digitellinc.com | A molar excess of the PEG reagent can drive the reaction to completion but may complicate purification. |
| Reaction Time | Determines the extent of conversion to the final product. | Must be sufficient for the reaction to proceed to completion but short enough to minimize side reactions or degradation. nih.govnih.gov |
| Buffer System | The buffer components can sometimes participate in or interfere with the reaction. digitellinc.com | Select a non-reactive buffer system that maintains the optimal pH for the reaction. |
Introduction of the Azido (B1232118) Moiety
The azido group (–N₃) is a key functional handle in this compound, primarily due to its utility in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comaxispharm.com The introduction of this moiety must be efficient and chemoselective.
Azidation Reactions on Precursors with Controlled Chemoselectivity
The azido group is typically introduced via nucleophilic substitution of a suitable leaving group on the OEG precursor. nih.govnih.gov Following the initial desymmetrization of the oligoethylene glycol diol to form a mono-activated intermediate (e.g., a mono-mesylate or mono-tosylate), this intermediate is reacted with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).
Exploration of Different Azide Transfer Reagents
An alternative and valuable method for introducing an azide group is through a diazo-transfer reaction, which converts a primary amine into an azide. acs.org This approach is particularly useful when the synthetic strategy builds the linker from an amino-terminated precursor. A variety of diazo-transfer reagents have been developed to facilitate this transformation safely and efficiently. acs.orgacs.org
Historically, reagents like trifluoromethanesulfonyl azide (TfN₃) were used but are highly explosive and hazardous. acs.org This has led to the development of safer, more stable alternatives. Imidazole-1-sulfonyl azide and its salts have emerged as superior reagents for this purpose. acs.orgtcichemicals.com The hydrogen sulfate (B86663) (imidazole-1-sulfonyl azide hydrogen sulfate) and tetrafluoroborate (B81430) salts are crystalline, shelf-stable, and exhibit significantly better safety profiles than their predecessors. acs.orgtcichemicals.com Another safe and effective crystalline reagent is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). rsc.orgorganic-chemistry.org
The choice of reagent and reaction conditions, particularly the base used, is important for achieving high yields. organic-chemistry.org For example, with ADMP, a base like 4-(N,N-dimethyl)aminopyridine (DMAP) is generally effective, though stronger, non-nucleophilic bases may be required for certain substrates. organic-chemistry.org
Table 2: Comparison of Common Azide Transfer Reagents
| Reagent | Formula | Key Characteristics |
| Trifluoromethanesulfonyl Azide (TfN₃) | CF₃SO₂N₃ | Highly efficient but also highly explosive and hazardous. acs.org |
| Imidazole-1-sulfonyl Azide Hydrochloride | C₃H₃N₃O₂S · HCl | Effective diazo-transfer reagent, but has some stability and safety concerns (hygroscopic, impact sensitive). acs.orgorganic-chemistry.org |
| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | C₃H₃N₃O₂S · H₂SO₄ | Crystalline, significantly more stable, and safer alternative to the HCl salt, suitable for large-scale synthesis. tcichemicals.comorganic-chemistry.org |
| 2-Azido-1,3-dimethylimidazolinium Hexafluorophosphate (ADMP) | C₅H₁₀N₅⁺ · PF₆⁻ | Crystalline, stable, and safe reagent for metal-free diazo-transfer reactions. rsc.orgorganic-chemistry.org |
Strategic Application of the Boc Protecting Group
Protecting groups are fundamental tools in multi-step organic synthesis, enabling chemists to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines. youtube.com
Selective N-Protection in Multi-step Organic Synthesis
In the synthesis of this compound, the Boc group serves to protect the terminal nitrogen of the aminooxy moiety. This protection is strategic and essential. It prevents the nucleophilic nitrogen from reacting with electrophilic reagents used in subsequent steps, such as the activation of the hydroxyl group on the PEG linker (e.g., mesylation) or other coupling reactions.
The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. youtube.com It is valued for its stability across a wide range of reaction conditions, including those involving most nucleophiles and bases. youtube.com This stability allows for the selective modification of other parts of the molecule without disturbing the protected amine.
Crucially, the Boc group can be removed under specific and mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl). This orthogonality is key; the Boc group can be cleaved without affecting other acid-sensitive groups that might be present in a larger biomolecular conjugate. This allows for the selective deprotection of the aminooxy group at the desired stage of a synthetic sequence, revealing the reactive oxyamine for subsequent conjugation, for example, to an aldehyde or ketone to form a stable oxime linkage.
Evaluation of Cleavage Conditions and Compatibility with Other Functionalities
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of this linker's design, allowing for the selective deprotection and subsequent reaction of the aminooxy group. The cleavage of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). rsc.orghplc.eu A solution of TFA in a solvent such as dichloromethane (DCM) is generally employed. The concentration of TFA and the reaction time are critical parameters that need to be carefully controlled to ensure complete deprotection without compromising the integrity of the other functional groups within the molecule.
A key consideration is the stability of the amide bond and the azide functionality under these acidic conditions. While standard amide bonds are generally stable to TFA treatment, certain substituted amides can exhibit lability. nih.gov The acetamide (B32628) linkage in this compound is anticipated to be stable under standard Boc deprotection conditions (e.g., 20-50% TFA in DCM at room temperature for 1-2 hours). However, prolonged exposure or harsher acidic conditions could potentially lead to hydrolysis.
The azide group is generally considered stable to TFA. However, the presence of certain scavengers, often used in peptide synthesis to trap reactive cations generated during deprotection, can lead to the reduction of the azide to an amine. Therefore, the choice of scavengers, if any, must be made judiciously. For the deprotection of this compound, a simple TFA/DCM mixture is likely sufficient and preferable to avoid unwanted side reactions.
The progress of the deprotection reaction can be monitored by analytical techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.
Purification and Research-Scale Preparation Techniques
The purification of this compound, both of the final product and its synthetic intermediates, is crucial to obtain high-purity samples for research applications. The choice of purification method depends on the scale of the preparation and the nature of the impurities.
Chromatographic Separations for High Purity Research Samples
For obtaining highly pure research-grade samples of this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. hplc.euglycomindsynth.com This technique separates molecules based on their hydrophobicity. The Boc-protected compound is significantly more hydrophobic than its deprotected counterpart and any unreacted polar precursors.
A typical RP-HPLC setup for the purification of this compound would involve a C18 stationary phase. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile or methanol, in water, with a small amount of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape and resolution. The gradient is programmed to gradually increase the proportion of the organic solvent, allowing for the elution of compounds with increasing hydrophobicity.
The collection of fractions is guided by UV detection, typically at a wavelength where the compound absorbs, such as around 214 nm for the amide bond. The fractions containing the pure product are then pooled and the solvent is removed, often by lyophilization, to yield the purified compound as a salt (e.g., TFA salt if TFA was used in the mobile phase).
Crystallization and Isolation Procedures for Academic Study
While highly pure samples are typically obtained via chromatography, crystallization can be a viable method for the isolation and purification of this compound, particularly for obtaining material suitable for X-ray crystallographic studies to confirm its three-dimensional structure.
The process of crystallization involves dissolving the crude product in a minimal amount of a suitable hot solvent in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent or solvent system is critical and is often determined empirically. A common approach is to use a solvent pair, consisting of a "good" solvent in which the compound is readily soluble and a "poor" anitsolvent in which it is sparingly soluble. The anitsolvent is slowly added to a solution of the compound in the good solvent until turbidity is observed, and the solution is then allowed to stand for crystal formation.
For a molecule like this compound, which possesses both polar and non-polar regions, a solvent system such as ethyl acetate/hexane or dichloromethane/diethyl ether could be explored. After crystal formation, they are isolated by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Advanced Analytical Techniques for Structural Elucidation in Synthetic Methodologies
The unambiguous structural confirmation of this compound and its synthetic intermediates relies on a combination of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments in Research Syntheses
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure and the assignment of proton (¹H) and carbon (¹³C) signals.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the different parts of the molecule. The tert-butyl group of the Boc protector would appear as a sharp singlet at approximately 1.4 ppm. The methylene (B1212753) protons of the PEG linker would resonate in the region of 3.5-3.8 ppm, often as a complex multiplet. The methylene protons adjacent to the azide group would typically appear as a triplet around 3.4 ppm, while the methylene protons of the aminooxyacetamide moiety would have distinct chemical shifts. The NH proton of the amide would likely appear as a triplet in the range of 7-8 ppm.
The ¹³C NMR spectrum would provide complementary information, with characteristic signals for the carbonyl carbons of the Boc and acetamide groups (around 156 and 170 ppm, respectively), the carbons of the PEG backbone (around 70 ppm), and the carbon attached to the azide group (around 50 ppm).
| Functional Group | ¹H NMR Chemical Shift (ppm, predicted) | ¹³C NMR Chemical Shift (ppm, predicted) |
| Boc (t-butyl) | ~1.4 (s, 9H) | ~28 (3C), ~80 (1C, quat.) |
| PEG (-CH₂-O-CH₂-) | ~3.5-3.8 (m) | ~70 |
| Azide (-CH₂-N₃) | ~3.4 (t) | ~51 |
| Acetamide (-CO-CH₂-O-) | ~4.2 (s, 2H) | ~75 |
| Amide (-NH-CO-) | ~7.5 (t, 1H) | ~170 |
| Amide (-CH₂-NH-) | ~3.3 (q) | ~40 |
| Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other factors. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Impurity Profiling in Research Batches
High-resolution mass spectrometry is a powerful technique for the precise determination of the molecular weight of this compound, allowing for the confirmation of its elemental composition. Electrospray ionization (ESI) is a common ionization method for this type of molecule.
The expected monoisotopic mass for this compound (C₁₃H₂₅N₅O₆) is approximately 347.1808 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), providing strong evidence for the correct product formation.
In addition to molecular weight confirmation, HRMS is invaluable for impurity profiling. It can detect and identify low-level impurities that may not be readily observable by NMR, such as byproducts from the synthesis or degradation products. Fragmentation analysis (MS/MS) can be performed on the parent ion to further confirm the structure. Characteristic fragmentation patterns would include the loss of the Boc group, cleavage of the PEG chain, and fragmentation of the aminooxyacetamide linker, providing further confidence in the structural assignment.
| Ion | m/z (calculated) | Description |
| [M+H]⁺ | 348.1881 | Protonated molecule |
| [M+Na]⁺ | 370.1700 | Sodium adduct |
| [M-Boc+H]⁺ | 248.1359 | Loss of the Boc group |
| Calculated m/z values are for the most abundant isotopes. |
Infrared (IR) Spectroscopy for Functional Group Identification in Synthetic Intermediates
Infrared (IR) spectroscopy is an indispensable analytical technique for monitoring the progress of the synthesis of this compound. By analyzing the IR spectra of the starting materials, intermediates, and the final product, chemists can confirm the presence or absence of key functional groups, thereby verifying that the desired chemical transformations have occurred.
Here is a breakdown of the characteristic IR absorption bands that would be monitored during the synthesis:
Starting Material (e.g., H₂N-PEG₂-OH) :
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
N-H stretching vibrations of the primary amine may appear in the same region, typically as one or two sharp peaks.
A strong C-O stretching vibration from the PEG backbone, characteristically found around 1100 cm⁻¹.
Azido Intermediate (e.g., H₂N-PEG₂-N₃) :
The most prominent new peak to appear is the sharp, strong absorption band characteristic of the azide (N₃) stretching vibration, which is typically observed around 2100 cm⁻¹ . The appearance of this peak and the disappearance of the O-H stretch would indicate the successful conversion of the alcohol to the azide.
Boc-Protected Intermediate (e.g., Boc-NH-PEG₂-N₃) :
The introduction of the Boc protecting group would lead to the appearance of a strong carbonyl (C=O) stretching vibration from the carbamate (B1207046) group, typically in the range of 1680-1720 cm⁻¹ .
The N-H stretching vibration of the carbamate would be observed around 3300-3500 cm⁻¹.
Final Product (this compound) :
The IR spectrum of the final product would exhibit a combination of the key functional group absorptions. The amide I (C=O stretch) and amide II (N-H bend) bands from the acetamide linkage would be present, typically around 1650 cm⁻¹ and 1550 cm⁻¹, respectively. The carbamate C=O stretch from the Boc group would also be visible. The characteristic azide peak at ~2100 cm⁻¹ and the strong C-O-C ether stretch of the PEG backbone around 1100 cm⁻¹ would be retained.
The following table summarizes the expected key IR absorption bands for the functional groups in this compound and its precursors.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| O-H (Alcohol) | 3200-3600 (broad) | Stretching |
| N-H (Amine/Amide) | 3300-3500 (sharp/broad) | Stretching |
| C-H (Alkyl) | 2850-3000 | Stretching |
| N₃ (Azide) | ~2100 (sharp, strong) | Asymmetric Stretch |
| C=O (Carbamate) | 1680-1720 | Stretching |
| C=O (Amide) | ~1650 (Amide I) | Stretching |
| N-H (Amide) | ~1550 (Amide II) | Bending |
| C-O-C (Ether) | ~1100 (strong) | Stretching |
By carefully analyzing the changes in the IR spectrum at each synthetic step, researchers can effectively track the functional group transformations and confirm the successful formation of the desired intermediates and the final this compound product.
Elemental Analysis for Stoichiometric Verification of Designed Constructs
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. For a novel and precisely designed molecule like this compound, elemental analysis serves as a crucial final check to verify its stoichiometry and confirm its molecular formula, C₁₃H₂₅N₅O₆. This technique provides quantitative data that complements the qualitative information obtained from spectroscopic methods like NMR and IR.
The process involves the complete combustion of a small, precisely weighed sample of the purified compound in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample can be calculated. The oxygen content is typically determined by difference.
For this compound, with a molecular formula of C₁₃H₂₅N₅O₆ and a molecular weight of 347.37 g/mol , the theoretical elemental composition can be calculated as follows:
Carbon (C): (13 * 12.011 g/mol ) / 347.37 g/mol * 100% = 44.95%
Hydrogen (H): (25 * 1.008 g/mol ) / 347.37 g/mol * 100% = 7.26%
Nitrogen (N): (5 * 14.007 g/mol ) / 347.37 g/mol * 100% = 20.16%
Oxygen (O): (6 * 15.999 g/mol ) / 347.37 g/mol * 100% = 27.63%
The experimentally determined values from elemental analysis of a synthesized batch of this compound are then compared to these theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.
The following data table illustrates the expected results from an elemental analysis of this compound:
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 44.95 | 44.90 ± 0.4 |
| Hydrogen (H) | 7.26 | 7.30 ± 0.4 |
| Nitrogen (N) | 20.16 | 20.11 ± 0.4 |
Discrepancies between the theoretical and experimental values can indicate the presence of impurities, such as residual solvents or by-products from the synthesis, or an incorrect molecular structure. Therefore, elemental analysis is a critical component of the quality control process for ensuring the integrity of highly specialized chemical constructs like this compound before their use in sensitive applications such as the synthesis of antibody-drug conjugates.
Mechanistic Insights and Reactivity Profiling of Bocaminooxyacetamide Peg2 Azido
Reactivity of the Aminooxy Moiety in Oxime Ligation
The reaction between an aminooxy group (R-ONH₂) and a carbonyl group (aldehyde or ketone) is known as oximation or oxime ligation, yielding a stable oxime bond (R-ON=C). louisville.edunih.gov This conjugation method is highly chemoselective and can be performed under mild conditions, making it a valuable tool in bioconjugation and materials science. louisville.edunih.gov The reaction proceeds via a nucleophilic attack of the aminooxy nitrogen on the carbonyl carbon, followed by dehydration to form the oxime. nih.gov The enhanced nucleophilicity of the aminooxy group, attributed to the alpha-effect of the adjacent oxygen atom, is a key feature of this reaction. iris-biotech.de
Kinetic and Thermodynamic Parameters of Oxime Bond Formation in Aqueous and Organic Media
The formation of an oxime is a reversible reaction, but the resulting oxime bond is significantly more stable than corresponding imine or hydrazone linkages, particularly towards hydrolysis. nih.govrsc.org The equilibrium constants (Keq) for oxime formation are typically high, often greater than 10⁸ M⁻¹, indicating a strong thermodynamic favorability towards the product. nih.gov The thermodynamic stability of the resulting oxime is influenced by the nature of the carbonyl reactant, with the stability generally increasing in the order: acetone (B3395972) < benzaldehyde (B42025) < pyruvic acid. nih.gov
However, the kinetics of oxime ligation can be slow, especially under physiological conditions (neutral pH) and at the low micromolar concentrations often used in bioconjugation. nih.gov Second-order rate constants at neutral pH without a catalyst can be as low as 0.01 M⁻¹s⁻¹ or less. nih.gov The reactivity of the carbonyl group plays a crucial role, with aldehydes generally reacting much faster than ketones. researchgate.net For instance, research has shown that the rate of oxime ligation with an aldehyde can be at least two orders ofmagnitude faster than with a ketone under similar conditions. researchgate.net The reaction kinetics can also be influenced by the solvent system; moving to more organic solvents can allow for higher reactant concentrations, which in turn substantially accelerates the reaction rate. rsc.org
Table 1: Comparative Kinetic Data for Imine-Forming Reactions
| Reaction Type | Reactants | Conditions | Second-Order Rate Constant (k) | Equilibrium Constant (Keq) |
|---|---|---|---|---|
| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline (B41778) | 8.2 M⁻¹s⁻¹ | >10⁵ M⁻¹ |
| Hydrazone Ligation | 6-Hydrazinopyridyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline | ~160 M⁻¹s⁻¹ | ~10³ M⁻¹ |
| General Oxime Ligation | Generic Aminooxy + Carbonyl | pH 7, Uncatalyzed | ≤ 0.01 M⁻¹s⁻¹ | >10⁸ M⁻¹ |
This table presents representative kinetic and thermodynamic data, compiled from various studies, to illustrate the characteristics of oxime ligation compared to hydrazone formation. nih.govnih.gov Note that specific values can vary significantly based on the exact reactants, catalysts, and reaction conditions.
pH Dependence and Catalysis in Oxime Ligation Research
The rate of oxime formation is highly dependent on the pH of the reaction medium. rsc.org The reaction mechanism involves a proton-catalyzed dehydration of the tetrahedral intermediate. nih.gov Consequently, oxime ligations proceed optimally under mildly acidic conditions, typically around pH 4-5. acs.orgglenresearch.com At this pH, there is a sufficient concentration of the protonated carbonyl species to accelerate the rate-limiting dehydration step, while a significant fraction of the aminooxy nucleophile remains unprotonated and reactive. researchgate.net At neutral pH (around 7.4), the reaction slows considerably due to the low concentration of protons available to catalyze the dehydration. nih.govglenresearch.com
Table 2: Effect of Catalysts on Oxime Ligation
| Catalyst | pH | Relative Rate Enhancement | Key Features |
|---|---|---|---|
| None | 7.0-7.4 | 1x (Baseline) | Very slow reaction, often impractical for bioconjugation. nih.gov |
| Aniline | 7.0 | ~6x - 20x | The most common catalyst, but often requires high concentrations. acs.org |
| p-Phenylenediamine (pPDA) | 7.0 | ~120x | Highly effective at neutral pH, even at low mM concentrations. acs.org |
| 5-Methoxyanthranilic Acid (5MA) | 7.4 | High | Good aqueous solubility at neutral pH. glenresearch.com |
This table summarizes the impact of different catalysts on the rate of oxime ligation, particularly at neutral pH. The rate enhancements are illustrative and derived from model reactions reported in the literature. nih.govacs.orgglenresearch.com
Chemo- and Regioselectivity Considerations in Bioconjugation with Carbonyls
A primary advantage of oxime ligation is its exceptional chemoselectivity. louisville.edunih.gov The aminooxy group reacts specifically with aldehydes and ketones, showing negligible cross-reactivity with other functional groups typically found in biomolecules, such as amines, thiols, and carboxylic acids. nih.govuky.edu This bioorthogonal nature allows for the precise modification of molecules in complex biological mixtures. nih.govanu.edu.au
The reaction is highly selective for carbonyls, and it does not react with amide carbonyls, for instance. This selectivity enables the specific targeting of aldehyde or ketone groups that may be naturally present or, more commonly, have been site-specifically introduced into a biomolecule. Furthermore, the reaction can distinguish between different types of carbonyls; aldehydes are generally more reactive electrophiles than ketones, allowing for a degree of regioselective ligation if both are present. researchgate.netnih.gov This high degree of chemo- and regioselectivity makes the aminooxy functionality within Bocaminooxyacetamide-PEG2-Azido a robust tool for the specific and controlled conjugation to carbonyl-containing targets. nih.gov
Principles of Azide-Alkyne Cycloaddition (Click Chemistry)
The azide (B81097) functional group is the second reactive handle in this compound. It is a key component in one of the most prominent "click chemistry" reactions: the azide-alkyne cycloaddition. nih.gov This reaction involves the [3+2] cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring. While the thermal version of this reaction (the Huisgen cycloaddition) requires high temperatures and yields a mixture of 1,4- and 1,5-regioisomers, the development of a copper(I)-catalyzed variant has revolutionized its application. nih.gov
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used version of the azide-alkyne reaction. sci-hub.se It is characterized by an enormous acceleration in reaction rate (up to 10⁷ to 10⁸-fold over the uncatalyzed reaction), exceptional regioselectivity exclusively yielding the 1,4-disubstituted triazole isomer, and its compatibility with a wide range of functional groups and solvents, including water. nih.govorganic-chemistry.org The reaction is typically performed under mild conditions and is insensitive to a broad pH range (4 to 12). organic-chemistry.org
The generally accepted mechanism begins with the coordination of the copper(I) catalyst to the terminal alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper-acetylide intermediate. acs.org This intermediate then reacts with the azide in a stepwise process, leading to a six-membered copper-containing ring that rearranges and, upon protonolysis, releases the stable 1,4-substituted triazole product and regenerates the catalyst.
The active catalyst in CuAAC is the copper(I) ion. acs.org In practice, the catalyst can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov The use of a reducing agent is crucial to prevent the oxidation of Cu(I) to the inactive Cu(II) state and to minimize oxidative alkyne-alkyne homocoupling (Glaser coupling). nih.gov
The performance of the CuAAC reaction is significantly enhanced by the use of ligands that coordinate to the copper(I) center. Ligands serve several critical functions: they stabilize the Cu(I) oxidation state, increase the catalytic activity, and prevent the catalyst from being sequestered by other coordinating groups present on the substrates, particularly in bioconjugation. nih.govnih.govacs.org A wide variety of ligands have been developed and studied.
Polydentate Amines: Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives are highly effective at both accelerating the reaction and protecting the copper catalyst from oxidation. nih.gov
N-Heterocyclic Carbenes (NHCs): Copper complexes bearing NHC ligands have proven to be extremely efficient catalysts, allowing for very low catalyst loadings while maintaining high activity, even under neat or solvent-free conditions. nih.govnih.gov
Phosphines and Other Heterocycles: Various phosphine (B1218219) ligands and nitrogen-based heterocycles, such as those based on 1,8-naphthyridine, have also been employed to create highly active mono- and bimetallic copper catalysts. acs.org
The choice of ligand is critical and can strongly influence the reaction rate and chemoselectivity, making ligand design a central focus of ongoing research to further optimize the CuAAC for diverse applications. nih.govmdpi.com
Reaction Mechanisms and Identification of Intermediates via Advanced Spectroscopy
The dual functionality of this compound allows for a stepwise and controlled approach to conjugation, the progress of which can be monitored by various spectroscopic methods to identify key intermediates. The Boc protecting group provides stability to the aminooxy functionality and can be selectively removed under acidic conditions to yield a reactive hydroxylamine (B1172632). This deprotection step can be tracked using Nuclear Magnetic Resonance (NMR) spectroscopy by observing the disappearance of the characteristic signal from the tert-butyl protons.
Following deprotection, the newly exposed hydroxylamine can react with aldehydes or ketones to form a stable oxime linkage. The formation of the carbon-nitrogen double bond (C=N) of the oxime can be confirmed by the appearance of a new signal in the 150-160 ppm range in 13C NMR spectra. Additionally, Infrared (IR) spectroscopy can be employed to monitor the disappearance of the carbonyl (C=O) stretching frequency of the starting aldehyde or ketone and the emergence of the C=N stretch of the oxime product.
The azide group possesses a distinctive asymmetric stretching vibration that is readily identifiable in the IR spectrum at approximately 2100 cm⁻¹. During cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC, the disappearance of this azide peak serves as a clear indicator of a successful reaction, which is further confirmed by the appearance of signals corresponding to the newly formed triazole ring. High-resolution mass spectrometry (HRMS) is a crucial tool for verifying the identity of the final conjugate by providing a precise mass measurement that aligns with the expected molecular formula. nih.gov
Solvent Effects and Reaction Optimization for Diverse Research Applications
The choice of solvent plays a critical role in the efficiency and outcome of reactions involving this compound. The deprotection of the Boc group is typically carried out in an acidic environment, with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) being a common choice. The volatility of these reagents facilitates their subsequent removal.
For the oxime ligation step, the reaction is often conducted in aqueous buffers, such as phosphate-buffered saline (PBS), at a pH between 5 and 7. The inclusion of organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be necessary to ensure the solubility of all reactants.
The solvent system for click chemistry reactions depends on the specific type of cycloaddition being performed. CuAAC reactions are frequently carried out in mixtures of water and a miscible organic solvent such as t-butanol or DMSO, in the presence of a copper(I) catalyst. In contrast, SPAAC reactions are valued for their bioorthogonality and can be performed in aqueous buffers without the need for a cytotoxic copper catalyst, making them highly suitable for in vitro and in vivo studies. medchemexpress.com Reaction optimization typically involves fine-tuning parameters such as pH, temperature, and reactant concentrations to maximize yield and purity.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Research
The azide functionality of this compound makes it a key component in SPAAC, a powerful bioorthogonal reaction. medchemexpress.com This reaction enables the covalent modification of biomolecules in their native environments without the need for a toxic metal catalyst. magtech.com.cn
Design Principles of Strained Cycloalkynes for Enhanced Reactivity
The driving force behind SPAAC is the relief of ring strain in the cycloalkyne reactant upon its [3+2] cycloaddition with an azide. magtech.com.cn The design of highly strained, yet stable, cycloalkynes is therefore central to enhancing reaction kinetics. uoregon.eduthieme-connect.de Early work utilized cyclooctynes, but subsequent research has led to the development of more reactive derivatives. thieme-connect.de Dibenzocyclooctynes (DIBO or DBCO), for example, feature fused aromatic rings that increase ring strain. magtech.com.cnnih.gov Further innovations include bicyclo[6.1.0]non-4-yne (BCN), which offers a favorable balance of high reactivity and stability. medchemexpress.com The primary goal in designing these molecules is to maximize ring strain to accelerate the reaction, while ensuring the compound is stable enough for practical use. researchgate.net
| Cycloalkyne | Abbreviation | Key Features |
| Cyclooctyne (B158145) | OCT | The foundational cyclooctyne with moderate reactivity. |
| Dibenzocyclooctyne | DIBO, DBCO | Increased ring strain and reactivity due to fused benzene (B151609) rings. magtech.com.cn |
| Bicyclo[6.1.0]non-4-yne | BCN | Exhibits a good compromise between high reactivity and chemical stability. medchemexpress.com |
| Biarylazacyclooctynone | BARAC | Possesses exceptional reaction kinetics suitable for in vivo imaging. magtech.com.cn |
Applications in Live-Cell Labeling Methodologies (in vitro research)
The combination of bioorthogonality and rapid kinetics has established SPAAC as a valuable technique for live-cell labeling. thno.orgnih.gov In a common approach, a biomolecule of interest is first metabolically labeled with a precursor containing an azide group. nih.gov The cells are then treated with a strained cycloalkyne that has been conjugated to a reporter molecule, such as a fluorophore or biotin (B1667282). thno.org The ensuing SPAAC reaction within the living cell allows for the specific visualization or isolation of the targeted biomolecule. researchgate.net For example, this compound can be deprotected and linked to a ketone-functionalized reporter. The resulting azido-reporter conjugate can then be used to label cells that have been engineered to display a strained alkyne on their surface, offering a flexible and powerful method for in vitro research.
Orthogonal Reactivity and Selective Functionalization Strategies
The presence of two distinct and chemically addressable functional groups in this compound—the protected aminooxy and the azide—enables orthogonal functionalization. This means each group can be reacted selectively without interfering with the other, facilitating the construction of complex, multifunctional bioconjugates.
A typical strategy involves the initial deprotection of the Boc group, followed by the reaction of the resulting hydroxylamine with an aldehyde or ketone to form an oxime ether. This first ligation can attach the linker to a target molecule or surface. The azide group remains intact and available for a subsequent bioorthogonal reaction, such as SPAAC or a Staudinger ligation. This stepwise, orthogonal approach allows for the assembly of sophisticated molecular constructs. For instance, a protein could be modified with an aldehyde, reacted with deprotected this compound, and the resulting azido-protein could then be labeled with a strained alkyne-fluorophore conjugate for cellular imaging. The integrated PEG2 spacer enhances water solubility and minimizes potential steric hindrance between the conjugated entities.
Differential Reactivity Profiles of Aminooxy and Azide Groups
The utility of this compound stems from the distinct and highly selective reactivity of its two terminal functional groups: the aminooxy group (masked by a tert-butyloxycarbonyl, or Boc, protecting group) and the azide group. broadpharm.combroadpharm.com These groups react via different mechanisms and under orthogonal conditions, allowing for precise control over conjugation strategies.
The azide group is a cornerstone of bioorthogonal chemistry, prized for its small size, stability, and lack of reactivity with most biological functionalities. nih.govnih.gov Its primary modes of reaction include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This highly efficient "click chemistry" reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. medchemexpress.comnih.gov It is known for its rapid kinetics and high yields. masterorganicchemistry.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN). medchemexpress.comnih.gov The ring strain of the alkyne accelerates the reaction, obviating the need for a metal catalyst and making it suitable for live-cell applications. sigmaaldrich.comnih.gov
Staudinger Ligation : This reaction occurs between an azide and a triarylphosphine. nih.govthermofisher.com The classic Staudinger ligation forms a stable amide bond and is highly bioorthogonal, proceeding under mild, aqueous conditions. thermofisher.comacs.org
The aminooxy group , on the other hand, participates in oxime ligation. After deprotection of the Boc group (typically under acidic conditions), the revealed aminooxy moiety reacts with aldehydes or ketones to form a stable oxime bond. broadpharm.combroadpharm.com This reaction is also highly chemoselective and can be performed under physiological conditions, with ketones being generally preferred for their bio-inertness compared to aldehydes. acs.org The reaction can be catalyzed by nucleophilic catalysts like aniline to improve kinetics. acs.org
The fundamental difference in their reaction partners—alkynes/phosphines for azides and carbonyls for aminooxys—is the basis for their differential and orthogonal reactivity. broadpharm.comthermofisher.com
Table 1: Reactivity Profile of Functional Groups in this compound
| Functional Group | Reaction Type | Reaction Partner | Key Features |
| Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne | High efficiency, rapid kinetics, forms stable triazole. nih.govmasterorganicchemistry.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Copper-free, suitable for living systems. nih.govsigmaaldrich.com | |
| Staudinger Ligation | Triarylphosphine | Forms stable amide bond, bioorthogonal. thermofisher.comacs.org | |
| Aminooxy (-ONH₂) | Oxime Ligation | Aldehyde or Ketone | Forms stable oxime bond, chemoselective. broadpharm.comacs.org |
Sequential Ligation Strategies for Complex Molecular Assembly in Research Contexts
The orthogonal nature of the azide and protected aminooxy groups enables the stepwise, controlled assembly of multi-component molecular architectures. A typical sequential ligation strategy involves reacting one functional group while the other remains inert, followed by deprotection and reaction of the second group.
A common research workflow is as follows:
First Ligation (Azide Reaction) : The azide moiety of this compound is reacted first. For instance, it can be conjugated to an alkyne-modified protein or small molecule via CuAAC or SPAAC. medchemexpress.com Throughout this step, the aminooxy group remains shielded by the Boc protecting group, preventing any side reactions.
Deprotection : The Boc group is removed, typically using a mild acid like trifluoroacetic acid (TFA), which unmasks the reactive aminooxy group. This step generally does not affect the newly formed triazole ring or the integrity of most biomolecules.
Second Ligation (Oxime Formation) : The newly exposed aminooxy group is then available for conjugation to a second molecule containing an aldehyde or ketone functionality. broadpharm.comacs.org This could be a reporter tag, a different protein, or a payload molecule.
This sequential approach allows for the precise and directional assembly of three distinct components: a primary biomolecule, the linker itself, and a secondary molecule or probe, which is critical for creating well-defined bioconjugates for research applications. acs.orgresearchgate.net
Influence of the PEG2 Spacer on Reaction Efficiency and Accessibility
The short, hydrophilic di-ethylene glycol (PEG2) spacer is not merely a passive connector; it actively influences the physical and chemical properties of the entire molecule and its conjugates.
Steric Considerations in Proximal Reactions and Bioconjugations
The length of a PEG spacer is a critical determinant of steric hindrance in bioconjugation. nih.gov A PEG linker must provide sufficient distance for the terminal reactive group to overcome the steric bulk of the parent molecule (e.g., an antibody) and efficiently react with its target. nih.gov
Compared to longer PEG chains (e.g., PEG4, PEG6, PEG12), the PEG2 spacer in this compound offers a more constrained linkage. nih.govmdpi.com This can have dual effects:
Potential for Reduced Shielding : A shorter linker may provide less of a "stealth" effect, which can be advantageous if the goal is maximum accessibility of the reactive group to its conjugation partner. nih.gov
Risk of Steric Hindrance : Conversely, if the conjugation site on a large biomolecule is recessed or sterically crowded, a PEG2 spacer might not be long enough to project the reactive group sufficiently, potentially leading to lower reaction efficiency compared to a longer linker. nih.govmdpi.com
Studies comparing different PEG lengths have shown that spacer length significantly impacts targeting efficiency and cellular uptake, highlighting that the optimal length is context-dependent. nih.govresearchgate.net
Impact on Local Environment and Reaction Microkinetics for Probe Design
The PEG2 spacer also modulates the local microenvironment of the reactive termini. By virtue of its hydrophilic nature, the PEG unit can influence the solubility and aggregation state of the molecule and its conjugates. nih.gov While even a short PEG unit increases hydrophilicity, longer chains have a more pronounced effect. nih.gov
This alteration of the local environment can impact reaction microkinetics. The PEG chain can affect the solvation shell around the reactive groups and influence their partitioning into specific micro-domains, particularly at interfaces or on cell surfaces. nih.gov For probe design, this means the PEG2 spacer can help maintain the solubility of hydrophobic probes and prevent non-specific binding, though its effect will be less pronounced than that of longer PEG chains. nih.gov
Table 2: Influence of PEG Spacer Length on Conjugation Properties
| Property | Short Spacer (e.g., PEG2) | Long Spacer (e.g., PEG12) | Research Implication |
| Steric Accessibility | Less shielding, may be better for exposed sites. nih.gov | More shielding, can overcome hindrance at recessed sites. nih.gov | Optimal length depends on the specific biomolecule and conjugation site. |
| Hydrophilicity | Moderate increase. nih.gov | Significant increase. nih.gov | Longer spacers are more effective at improving solubility of hydrophobic payloads. |
| Flexibility | More rigid linkage. | More flexible linkage. | Flexibility can impact the ability of a conjugated moiety to find its binding pocket. mdpi.com |
| Pharmacokinetics | Shorter serum half-life compared to longer PEG conjugates. nih.gov | Longer serum half-life. nih.gov | Spacer length is a key parameter for tuning in vivo behavior. |
Computational Chemistry Approaches to Reactivity Prediction
Predicting the reactivity of complex molecules like this compound is a significant challenge that can be addressed using computational chemistry. Methods like Density Functional Theory (DFT) are powerful tools for modeling the cycloaddition reactions central to the utility of this linker. nih.gov
Computational approaches can provide deep insights into:
Reaction Mechanisms : By mapping the energy profiles of reaction pathways, DFT can elucidate the transition states and intermediates involved in azide-alkyne cycloadditions or oxime ligations. nih.govmdpi.com
Reactivity and Rate Prediction : Computational models can predict the activation energies of reactions, which correlate with reaction rates. This allows for the in silico screening of different reaction partners (e.g., various strained alkynes) to identify those with optimal kinetics. nih.gov
Electronic Effects : Analysis of molecular orbitals (HOMO/LUMO) and electrostatic potential maps can explain how substituents on the azide or its reaction partner influence reactivity. mdpi.com For instance, such methods can rationalize why electron-withdrawing groups on an azide can sometimes accelerate ligation reactions. nih.gov
These predictive capabilities enable the rational design of new bioorthogonal reagents and help researchers understand the fundamental principles governing their reactivity, complementing experimental findings and guiding the development of more efficient bioconjugation strategies. acs.orgcompchem.nl
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
A comprehensive review of the scientific literature did not yield specific Density Functional Theory (DFT) studies focused exclusively on this compound. Such studies are highly valuable for providing a deep, quantum-mechanical understanding of reaction mechanisms.
In a general sense, DFT calculations for a molecule like this compound would aim to:
Elucidate Reaction Mechanisms: Map the detailed energetic landscapes of the key reactions involving the azide and aminooxy functionalities. This would include the CuAAC, SPAAC, and oxime ligation reactions.
Identify Transition States: Calculate the geometries and energies of the transition states for each reaction pathway. This information is critical for understanding the kinetics and determining the rate-limiting steps of the conjugation process.
Analyze Reaction Energetics: Determine the activation energies and reaction enthalpies, providing a quantitative measure of the feasibility and spontaneity of the reactions under different conditions.
Investigate Solvent Effects: Model the influence of different solvent environments on the reaction pathways and energetics, which is crucial for optimizing reaction conditions.
While specific data for this compound is not available, broader DFT studies on azide-alkyne cycloadditions have provided fundamental insights into the electronic effects that govern their reactivity. scm.com These studies help in understanding why these reactions are so efficient and selective.
Molecular Dynamics Simulations of Ligand-Receptor Interactions in Designed Bioconjugates
Similar to the case with DFT studies, specific Molecular Dynamics (MD) simulation studies focusing on bioconjugates designed with this compound were not found in the public domain. MD simulations are a powerful computational tool for investigating the dynamic behavior of biomolecules and their interactions.
For a bioconjugate incorporating this linker, such as an antibody-drug conjugate, MD simulations would be instrumental in:
Predicting Ligand-Receptor Binding: Modeling the interaction between the targeting moiety of the bioconjugate (e.g., the antibody) and its receptor on a target cell. This can help in predicting the binding affinity and specificity.
Evaluating Drug Release Mechanisms: In the context of ADCs, MD simulations could be used to study the conformational changes that lead to the cleavage of the linker and the release of the cytotoxic payload within the target cell.
Understanding Solubility and Aggregation: Simulating the behavior of multiple bioconjugate molecules to predict their solubility and propensity for aggregation, which are critical parameters for pharmaceutical development.
While direct simulations for this specific linker are not published, the general methodology of using MD simulations to study the behavior of antibody-drug conjugates and other bioconjugates is well-established and provides crucial insights for their design and optimization. nih.govrsc.org
Strategic Applications in Chemical Biology Research
Site-Specific Protein Functionalization
Site-specific modification of proteins is crucial for understanding their function, tracking their localization, and developing novel therapeutics. taskcm.com Bocaminooxyacetamide-PEG2-Azido facilitates such modifications with high precision, overcoming the challenges of random labeling associated with traditional methods.
A key application of the aminooxy functionality of this linker is its reaction with carbonyl groups to form stable oxime bonds. A powerful method for introducing a carbonyl group at a specific site on a protein is the "aldehyde tag" technology. nih.govnih.gov This technique involves genetically encoding a short peptide sequence (as few as six amino acids) into the protein of interest. nih.gov This sequence is recognized by a formylglycine-generating enzyme (FGE), which oxidizes a cysteine residue within the tag to a formylglycine (FGly) residue. nih.govgoogle.com The resulting aldehyde group serves as a unique chemical handle for subsequent modification.
The Boc-protected aminooxy group of this compound can be deprotected under mild acidic conditions and then reacted specifically with the protein's aldehyde tag. This reaction, known as an oxime ligation, proceeds with high efficiency under physiological conditions and forms a highly stable oxime linkage. nih.govprecisepeg.com The result is a protein that is site-specifically labeled with a PEG2-Azido moiety, ready for further functionalization via its terminal azide (B81097).
| Step | Description | Key Reagents/Enzymes | Resulting Functional Group |
| 1. Genetic Encoding | The DNA sequence for a sulfatase motif (e.g., LCTPSR) is cloned into the gene of the protein of interest. | Standard molecular cloning reagents | Cysteine within the encoded peptide tag |
| 2. Protein Expression | The engineered gene is expressed in a suitable host system (e.g., mammalian cells) that co-expresses FGE. | Formylglycine-Generating Enzyme (FGE) | Aldehyde (Formylglycine) |
| 3. Linker Preparation | The Boc protecting group is removed from this compound. | Mild acid (e.g., TFA) | Aminooxy group |
| 4. Oxime Ligation | The deprotected linker is incubated with the aldehyde-tagged protein. | Aminooxy-PEG2-Azido | Stable oxime bond, terminal azide |
| 5. Click Reaction | The azide-functionalized protein is reacted with an alkyne-containing molecule of interest (e.g., a fluorophore, drug molecule). | Copper(I) catalyst or strained alkyne | Stable triazole linkage |
Table 1: Workflow for Site-Specific Protein Functionalization. This table outlines the sequential steps for using the aldehyde tag system in conjunction with this compound to create precisely modified protein bioconjugates.
Post-translational modifications (PTMs) are critical regulators of protein function, stability, and interaction. nih.gov Studying the specific effects of PTMs can be challenging due to their dynamic nature and the difficulty in producing homogeneously modified proteins. Synthetic PTM mimicry offers a powerful solution by allowing researchers to install chemical moieties that replicate the structural and functional properties of natural PTMs. genelink.comnih.gov
This compound is an ideal tool for this purpose. Following its attachment to a protein via an aldehyde tag and oxime ligation as described above, the terminal azide is available for modification. Using click chemistry, researchers can attach a variety of alkyne-modified molecules that mimic natural PTMs like glycosylation, phosphorylation, or lipidation. This synthetic approach allows for the creation of proteins with precisely defined modifications, enabling detailed investigations into how specific PTMs influence protein behavior and cellular signaling pathways. nih.gov
The study of enzymes, or enzymology, often requires the attachment of probes to monitor activity, determine structure, or control function. The dual-ended nature of this compound allows for the creation of sophisticated enzyme bioconjugates. For instance, an enzyme can be site-specifically labeled with the linker, and the resulting azide handle can be used to attach fluorophores for imaging, small molecule inhibitors for activity studies, or targeting ligands to direct the enzyme to specific cellular locations. nih.gov
In one research approach, enzymes are encapsulated within polymer nanocompartments that are functionalized with azide groups on their surface. nih.gov These azides can then be "clicked" with alkyne-bearing targeting molecules, such as glycooligomers that bind to specific cell surface receptors. nih.gov This strategy, enabled by linkers with azide functionality, allows for the targeted delivery of enzymes, facilitating the study of their catalytic activity in specific microenvironments and enhancing their potential for applications like combination cancer therapy. nih.gov
Peptide and Nucleic Acid Labeling for Research Probe Development
The ability to label peptides and nucleic acids with high specificity is fundamental to the development of probes for research and diagnostics. The bioorthogonal reactivity of the azide group on this compound makes it highly suitable for this purpose, primarily through the use of click chemistry. medchemexpress.commedchemexpress.com
In proteomics, peptide probes are essential for identifying and quantifying proteins, studying protein-protein interactions, and profiling enzyme activity. This compound can be used to synthesize such probes. A peptide can be synthesized with a ketone or aldehyde group, for example, at its N-terminus. The linker's aminooxy group can then be used to attach the PEG2-azide moiety.
The resulting azide-functionalized peptide can be conjugated to a variety of alkyne-modified reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govcpcscientific.com For example, attaching an alkyne-biotin tag allows for the affinity purification of proteins that bind to the peptide. One advanced proteomic strategy involves using a set of homologous azido (B1232118) tags with different PEG linker lengths to create multiple versions of a single peptide sequence. chemrxiv.org This "tagging-triplication" method alters the elution time and mass of the peptide, increasing the confidence of its identification in complex samples by mass spectrometry. chemrxiv.org
| Reaction Type | Reactants | Catalyst/Conditions | Linkage Formed | Key Features |
| Oxime Ligation | Aminooxy group + Aldehyde/Ketone group | pH 4-6 | Oxime | High specificity, stable bond. |
| CuAAC | Azide group + Terminal Alkyne group | Copper(I) (e.g., from CuSO₄/Sodium Ascorbate) | 1,4-disubstituted Triazole | High efficiency, irreversible, bioorthogonal. |
| SPAAC | Azide group + Strained Alkyne (e.g., DBCO, BCN) | None (Strain-promoted) | Triazole | Copper-free, ideal for live-cell applications. |
Table 2: Bioorthogonal Reactions Enabled by this compound. This table summarizes the key chemical reactions utilized for bioconjugation with this linker.
The precise modification of oligonucleotides (DNA and RNA) is essential for developing probes for genetic analysis, diagnostic assays, and therapeutic applications like genome engineering. Oligonucleotides can be synthesized with a reactive group, such as a 5'-aldehyde, which can be conjugated with the aminooxy group of this compound.
This process yields an oligonucleotide with a terminal azide handle. genelink.com This azide-modified oligonucleotide can then be easily "clicked" to a wide array of functional molecules, including fluorophores for use as diagnostic probes in techniques like fluorescence in situ hybridization (FISH), or to delivery vehicles for applications in gene therapy. The stability and bioorthogonality of the resulting triazole linkage ensure that the functionality of the oligonucleotide probe is maintained in complex biological environments. genelink.comchemrxiv.org
Elucidating Biomolecular Interactions and Pathways
Understanding the intricate network of biomolecular interactions is fundamental to unraveling cellular processes and signaling pathways. This compound provides a means to construct chemical tools specifically designed for these investigations in cell-free systems and in vitro models.
Affinity probes are indispensable for the characterization of receptor-ligand interactions. The bifunctional nature of this compound is ideally suited for the creation of these probes. A typical affinity probe consists of a targeting ligand, a reporter tag (such as biotin (B1667282) or a fluorophore), and a linker connecting them.
The synthesis of an affinity probe using this linker would involve a two-step process. First, the aminooxy group (after Boc deprotection) can be chemoselectively ligated to a ligand bearing a ketone or aldehyde group. This ligand provides the specificity for the receptor of interest. Subsequently, the azide terminus of the linker can be "clicked" with a reporter molecule containing a strained alkyne (e.g., DBCO) or a terminal alkyne in the presence of a copper catalyst. The resulting affinity probe can then be used in cell-free assays, such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA), to study binding kinetics and affinity.
Table 2: Construction of an Affinity Probe for Receptor Binding Studies
| Step | Reaction | Components | Result |
|---|---|---|---|
| 1 | Oxime ligation | Boc-deprotected linker + Aldehyde/Ketone-modified ligand | Ligand-linker conjugate |
| 2 | Click Chemistry | Ligand-linker conjugate + Alkyne-modified reporter (e.g., Biotin-DBCO) | Final affinity probe |
The investigation of cellular processes often requires the ability to label and track specific biomolecules within complex mixtures. This compound can be employed to create chemical tools for such in vitro studies. For example, to study a particular metabolic pathway, a metabolic precursor can be synthesized with a bioorthogonal handle, such as an aldehyde. Cells or cell lysates can be treated with this modified precursor, which is then incorporated into downstream metabolites.
Following incubation, the aldehyde-tagged metabolites can be selectively labeled using the aminooxy functionality of the deprotected this compound, which now carries a reporter tag on its azide end (e.g., a fluorescent dye attached via click chemistry). This allows for the visualization and identification of the metabolites involved in the pathway. This strategy has been widely applied in the study of glycosylation, where azidosugars are metabolically incorporated and subsequently labeled via click chemistry.
Engineering of Complex Bioconjugates for Academic Investigations
The ability to construct well-defined, complex bioconjugates is a hallmark of modern chemical biology. This compound is a key enabler in the synthesis of such molecules, particularly for multiplexed analysis and the development of research-grade therapeutic mimetics.
Multiplexing, the simultaneous analysis of multiple samples, significantly enhances the throughput and reliability of proteomics and glycomics experiments. This compound can be integrated into multiplex labeling strategies. In a representative glycomics workflow, a set of released glycans from different biological samples can be derivatized at their reducing ends. For instance, glycans can be oxidized to introduce an aldehyde, which is then reacted with the aminooxy group of the linker.
The azide group of the linker can then be conjugated to a set of isobaric or isotopic tags, each with a unique mass signature. After conjugation, the samples are mixed and analyzed by mass spectrometry. The relative abundance of glycans from each sample can be determined by comparing the intensities of the corresponding reporter ions in the tandem mass spectra. The PEG spacer in the linker can also be varied in length to introduce mass differences for multiplexing at the MS1 level.
One of the most prominent applications of this compound is in the synthesis of antibody-drug conjugate (ADC) mimetics for research purposes. axispharm.commedchemexpress.comcaltagmedsystems.co.uk ADCs are a class of biotherapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. The linker plays a crucial role in the stability and efficacy of an ADC.
This compound is described as a cleavable ADC linker. medchemexpress.comcaltagmedsystems.co.uk In a typical research-scale synthesis, an antibody is engineered to contain a specific site for conjugation, often an aldehyde group introduced through enzymatic or chemical modification of the glycan portion or specific amino acid residues. The Boc-protected aminooxy group of the linker allows for a controlled conjugation to this site. After deprotection and purification, the azide terminus is available for the attachment of a cytotoxic payload that has been functionalized with an alkyne group. medchemexpress.com The resulting ADC mimetic can then be used in in vitro studies to validate the targeting concept, assess cytotoxicity, and study the mechanism of action, without the extensive characterization required for clinical candidates. The cleavable nature of the linker is designed to release the payload under specific conditions, such as the acidic environment of the lysosome.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Design of Protein-Polymer Hybrids for Enhanced Stability and Functionality in in vitro Studies
The covalent attachment of polymers, most notably PEG, to proteins is a widely employed technique to enhance their stability, solubility, and functional half-life in research settings. This compound serves as a critical tool in this process. The workflow typically involves the site-specific introduction of an aldehyde or ketone group onto the protein surface, often through mild oxidation of N-terminal serine or threonine residues or by enzymatic modification. Following the deprotection of the Boc group under acidic conditions, the exposed aminooxy functionality of the linker reacts specifically with the engineered carbonyl group on the protein, forming a stable oxime linkage.
The terminal azide group of the now protein-conjugated linker provides a handle for the attachment of a polymer chain. This is achieved through highly efficient and bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This modular approach ensures precise control over the site of polymer conjugation, which is paramount for preserving the protein's native three-dimensional structure and biological activity. The resulting protein-polymer hybrids exhibit improved resistance to proteolytic degradation and reduced non-specific interactions, which are advantageous for a wide range of in vitro assays and functional studies.
| Property | Description | Relevance in Protein-Polymer Hybrid Design |
| Boc-Protected Aminooxy Group | A masked reactive group that can be deprotected under specific acidic conditions. | Enables a controlled, two-step conjugation process. The aminooxy group's specific reactivity towards aldehydes and ketones allows for site-selective protein modification. |
| PEG2 Linker | A short, flexible, and hydrophilic polyethylene (B3416737) glycol spacer. | Improves the water solubility of the conjugate and provides spatial separation between the protein and the attached polymer, minimizing potential steric hindrance. |
| Azido Group | A stable functional group that readily participates in bioorthogonal click chemistry reactions. | Facilitates the efficient and specific attachment of alkyne-modified polymer chains, ensuring high yields and a well-defined final product. medchemexpress.com |
Assembly of Nucleic Acid-Protein Nanostructures for Research Tools in Molecular Biology
The construction of well-defined nucleic acid-protein nanostructures is essential for the development of novel research tools, including advanced biosensors and spatially organized enzymatic systems. This compound facilitates the precise assembly of these complex biomolecular architectures.
The synthetic strategy mirrors that used for protein-polymer hybrids. A protein is first functionalized with an aldehyde or ketone, while a nucleic acid (DNA or RNA) is synthesized with a terminal alkyne modification. The this compound linker is then used to connect these two components. First, the deprotected aminooxy group of the linker is reacted with the modified protein. In the second step, the azide-functionalized protein is covalently attached to the alkyne-bearing nucleic acid via a click reaction. This method allows for the creation of nanostructures with defined stoichiometry and spatial orientation of the protein and nucleic acid components. Such constructs are valuable for investigating protein-DNA interactions, developing novel affinity capture reagents, and assembling multi-enzyme cascades on a nucleic acid scaffold for studying reaction kinetics.
Cellular and Subcellular Localization Studies (in vitro, non-clinical applications)
Visualizing the location and dynamics of biomolecules within cells is fundamental to understanding their biological roles. This compound is a key component in the synthesis of chemical probes designed for these in vitro localization studies.
Development of Cell Surface Labeling Reagents for Flow Cytometry Research
Flow cytometry is a high-throughput technique used to analyze and sort cells based on the expression of specific surface markers. This compound can be used to create reagents for labeling these markers. For example, cell surface glycoproteins can be metabolically engineered to display an unnatural sugar bearing an aldehyde or ketone group. A fluorescent probe can be synthesized by first "clicking" a fluorophore to the azide group of this compound. The aminooxy group of this resulting probe can then be used to specifically label the engineered glycoproteins on the cell surface. This two-step labeling approach provides high specificity and can be used to quantify the expression of target proteins or to isolate specific cell populations for further investigation. A related strategy involves using an azide-modified phosphatidylinositol to metabolically label GPI-anchored proteins on the cell surface, which can then be visualized via a click reaction. nih.gov
Organelle-Specific Targeting Probes for Confocal Microscopy Studies
Confocal microscopy provides high-resolution images of subcellular structures. To achieve this, fluorescent probes must be directed to specific organelles. This compound serves as a versatile scaffold for constructing such probes. An organelle-targeting motif, such as a specific peptide sequence or a lipid, can be functionalized with an aldehyde or ketone. This targeting moiety is then reacted with the aminooxy group of the linker. Subsequently, an alkyne-modified fluorophore is attached to the azide group via click chemistry. This modular design allows for the combination of various targeting signals and fluorophores to create a diverse toolbox of probes for visualizing different organelles and studying their dynamics within the cell.
Imaging of Metabolic Pathways using Biosynthetic Labeling Approaches
Metabolic labeling with bioorthogonal functional groups is a powerful technique for visualizing metabolic processes. Cells can be cultured with an unnatural metabolite, such as a sugar or amino acid, that contains an aldehyde or ketone group. This metabolite is then incorporated into newly synthesized biomolecules through the cell's natural metabolic pathways.
Strategic Applications in Advanced Materials Science Research
Polymer Functionalization and Grafting
The ability to modify polymers with precision is fundamental to creating new materials. Bocaminooxyacetamide-PEG2-Azido provides a molecular bridge to either introduce new functional groups to existing polymers or to link different polymer chains together.
Post-polymerization modification is a powerful strategy that allows for the synthesis of functional polymers from a single, well-defined parent polymer. acs.org In this context, this compound is used to introduce a latent aminooxy functionality onto a polymer backbone.
The process typically involves synthesizing a polymer with pendant alkyne groups. The azide (B81097) end of the this compound linker is then "clicked" onto these alkyne sites. mdpi.com This reaction is highly efficient and does not interfere with other functional groups on the polymer. The result is a new polymer decorated with protected aminooxy groups, which can be deprotected in a subsequent step and used for further conjugation, for example, to attach small molecules or biological ligands. This method provides a modular approach to creating complex and multifunctional polymer architectures. acs.org
Table 1: Illustrative Research Data for Post-Polymerization Modification
| Parameter | Polymer Backbone | Modification Reaction | Functional Group Introduced | Characterization Method | Research Finding |
|---|---|---|---|---|---|
| Example 1 | Poly(propargyl methacrylate) | CuAAC | Boc-aminooxy | ¹H NMR, FTIR | Quantitative addition of the linker to the polymer backbone confirmed by the appearance of characteristic PEG and Boc proton signals. |
| Example 2 | Alkyne-terminated Polystyrene | SPAAC (with DBCO-alkyne) | Boc-aminooxy | GPC, MALDI-TOF | High-efficiency end-group functionalization with minimal change in polymer dispersity. |
Stimuli-responsive polymers, which change their properties in response to environmental triggers like pH, temperature, or light, are a major focus of academic research for potential drug delivery systems. rsc.org Click chemistry is a key tool for assembling these "smart" materials. rsc.orgrsc.org
This compound can be integrated into these systems in several ways. For instance, a polymer could be designed with a stimuli-responsive linker (e.g., a pH-sensitive hydrazone) that has an alkyne group at one end. nih.gov The azide on the this compound linker can be clicked to this alkyne. After deprotection, the terminal aminooxy group can be used to attach a therapeutic agent that has been modified to contain an aldehyde. This creates a conjugate where the drug's release is controlled by the cleavage of the stimuli-responsive linker within the polymer structure. rsc.org
Polymer brushes, consisting of polymer chains densely grafted to a surface, are used to precisely control surface properties like wettability and biocompatibility. researchgate.netnih.govcmu.edu The "grafting-to" method, where pre-synthesized polymers are attached to a substrate, benefits from the efficiency of click chemistry.
To create a polymer brush using this linker, a surface (e.g., silicon wafer, gold) is first functionalized with alkyne groups. Separately, a polymer with a terminal reactive group (e.g., an amine) is synthesized. The this compound linker can be conjugated to this polymer. After deprotection, the azide end of the polymer-linker conjugate is then reacted with the alkyne-functionalized surface, covalently grafting the polymer chains to create a dense brush layer. acs.org This approach allows for excellent control over the grafting density and the functionality of the resulting surface.
Surface Modification and Immobilization of Biomolecules
Creating biologically active surfaces is crucial for applications ranging from medical diagnostics to fundamental cell biology research. The heterobifunctional nature of this compound is ideal for the stable, covalent, and oriented attachment of biomolecules to various substrates. plos.orgresearchgate.net
In biosensor development, the precise orientation of biorecognition elements (e.g., antibodies, enzymes) on the sensor surface is critical for sensitivity and specificity. numberanalytics.comnumberanalytics.com this compound facilitates this oriented immobilization.
A typical research application involves modifying a sensor chip surface with alkyne groups. The linker is attached via its azide group through a click reaction. Following Boc deprotection, the surface is now covered with reactive aminooxy groups. A biomolecule, such as an antibody that has been specifically oxidized to generate an aldehyde group in its Fc region (away from the antigen-binding site), can then be covalently attached in a highly oriented fashion. nih.gov The PEG spacer helps to extend the biomolecule away from the surface, enhancing its accessibility to the target analyte and minimizing non-specific binding. nih.gov
Table 2: Research Findings on Functionalized Biointerfaces
| Surface | Linker Attachment | Biomolecule Immobilized | Key Finding | Application Area |
|---|---|---|---|---|
| Glass Slide | Azide-alkyne click chemistry | Oxidized IgG Antibody | Oriented antibody immobilization confirmed by fluorescence and binding assays. | Research-use biosensor |
| Gold Surface | Thiol-gold self-assembly followed by click reaction | Aldehyde-modified enzyme | Increased enzymatic activity compared to random immobilization methods. | Biocatalytic surface |
| Polymer Bead | Click chemistry to bead surface | Ketone-labeled peptide | High peptide loading capacity with retained biological activity. | Affinity chromatography |
Understanding how cells interact with their surroundings is a fundamental goal of tissue engineering and cell biology. conicet.gov.arumich.edu Researchers engineer artificial biointerfaces to mimic the extracellular matrix (ECM) and study cellular responses like adhesion, migration, and differentiation. researchgate.netnih.gov
This compound can be used to create surfaces that present specific biological signals to cells. princeton.edu For example, a glass or polymer culture substrate can be functionalized with the linker as described above. Cell adhesion peptides, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence, can be synthesized with a terminal ketone or aldehyde. These peptides are then reacted with the aminooxy-functionalized surface, resulting in a substrate where the cell-binding motifs are covalently attached and presented in a controlled manner. The PEG component of the linker serves to resist the non-specific adsorption of other proteins from the culture medium, ensuring that the observed cellular response is specifically due to the engineered interface. nih.gov
Functionalization of Nanoparticles for Targeted Delivery Research and Imaging Agents
The surface modification of nanoparticles is critical for their application in research-focused targeted delivery and as imaging agents. This compound serves as a key component in this process, enabling the covalent attachment of various functionalities to nanoparticle surfaces. The azide group facilitates highly efficient and specific "click" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), with alkyne-modified targeting ligands or imaging moieties.
The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy terminal provides an orthogonal handle for a secondary functionalization step. Following the primary azide-alkyne reaction, the Boc group can be cleaved under acidic conditions to reveal the reactive aminooxy group. This group can then form a stable oxime bond with aldehydes or ketones present on other molecules of interest. This dual-functionality allows for the creation of multifunctional nanoparticles for sophisticated research applications. The short PEG2 linker enhances water solubility and can help to reduce non-specific protein adsorption, a crucial factor in biological research environments.
Table 1: Research-Scale Nanoparticle Functionalization Strategies
| Nanoparticle Core | Targeting Ligand (Alkyne-Modified) | Imaging Agent (Alkyne-Modified) | Attachment Chemistry | Secondary Functionalization (Post-Boc Deprotection) |
|---|---|---|---|---|
| Iron Oxide | Cyclic RGD peptide | Fluorescent Dye | CuAAC | Aldehyde-modified protein for cell interaction studies |
| Gold | Aptamer | Chelator for PET isotope | SPAAC | Ketone-modified enzyme for localized catalysis research |
This table represents hypothetical research scenarios and does not reflect specific experimental outcomes.
Hydrogel Formation and Network Engineering
In the realm of materials science, hydrogels are pivotal for applications such as in vitro tissue engineering models and environmental sensing platforms. The chemical properties of this compound lend themselves to the precise engineering of hydrogel networks.
Crosslinking of Polymer Precursors via Oxime or Click Chemistry for Tunable Hydrogel Synthesis
This compound can be integrated into polymer backbones or used as a crosslinker to form hydrogels. After deprotection of the Boc group, the free aminooxy group can react with aldehyde- or ketone-functionalized polymers to form stable oxime linkages, resulting in a crosslinked hydrogel network. Alternatively, the azide group can participate in click chemistry reactions with multi-alkyne functionalized polymer precursors. This dual reactivity allows for the development of complex hydrogel architectures, including sequentially crosslinked networks. The ability to control the crosslinking chemistry enables researchers to synthesize hydrogels with tailored properties.
Modulation of Mechanical Properties for Tissue Engineering Scaffolds (in vitro, research) and Cell Encapsulation
The mechanical properties of hydrogels are critical for their use as scaffolds in tissue engineering research and for encapsulating cells for in vitro studies. By varying the concentration of this compound as a crosslinker or by altering the stoichiometry of the reactive groups (azide/alkyne or aminooxy/aldehyde), the crosslinking density of the hydrogel can be precisely controlled. This, in turn, allows for the modulation of the hydrogel's mechanical stiffness (elastic modulus) and swelling behavior. For instance, a higher crosslinking density will generally result in a stiffer, less swollen hydrogel, which can be optimized to mimic the mechanical environment of specific tissues in a research setting.
Table 2: Hypothetical Mechanical Properties of Hydrogels Crosslinked with this compound Derivatives
| Polymer Precursor | Crosslinking Chemistry | Crosslinker Concentration (mol%) | Elastic Modulus (kPa) | Swelling Ratio (q) |
|---|---|---|---|---|
| 8-arm PEG-alkyne | Azide-Alkyne Click | 10 | 5 | 15 |
| 8-arm PEG-alkyne | Azide-Alkyne Click | 20 | 15 | 10 |
| Hyaluronic acid-aldehyde | Oxime Ligation | 5 | 2 | 25 |
This table illustrates the theoretical relationship between crosslinker concentration and hydrogel properties and is for illustrative purposes only.
Development of Smart Hydrogels for Environmental Sensing and Biomolecule Release Research
The concept of "smart" hydrogels—materials that respond to external stimuli—is a significant area of research. The functionalities of this compound can be exploited to create such systems. For example, a hydrogel can be designed where the release of an encapsulated biomolecule is triggered by a specific environmental cue. The oxime bond formed from the aminooxy group can be engineered to be cleavable under certain pH conditions. In a research context, this could be used to develop a sensor where a change in the local environment (e.g., the presence of an acidic byproduct from a cellular process) triggers the release of a fluorescent reporter molecule.
Fabrication of Micro- and Nanostructures
The controlled assembly of molecules into well-defined structures is a cornerstone of nanotechnology.
Self-Assembly of Amphiphilic Block Copolymers with this compound for Vesicle Formation
Amphiphilic block copolymers, which contain both a hydrophilic and a hydrophobic block, can self-assemble in aqueous solutions to form various nanostructures, including vesicles (polymersomes). This compound can be incorporated into the synthesis of such block copolymers. For instance, it could be used to initiate the polymerization of a hydrophobic monomer, resulting in a polymer chain with a terminal PEG-azide-aminooxy block. This amphiphilic nature would drive the self-assembly into vesicles in an aqueous environment. The azide and protected aminooxy groups would then be displayed on the vesicle surface, providing handles for further functionalization, similar to the strategies used for nanoparticles. This allows for the creation of research tools for studying membrane interactions or for the encapsulation and targeted delivery of molecules in in vitro systems.
Lithographic Patterning of Functionalized Surfaces for Microarray Research and Lab-on-a-Chip Devices
The precise spatial arrangement of biomolecules on a solid support is fundamental to the functionality of microarrays and lab-on-a-chip devices. This compound is a heterobifunctional linker that offers significant potential for the controlled functionalization of surfaces in these advanced material science applications. Its unique combination of a protected aminooxy group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide group allows for a multi-step, highly specific attachment of probes, making it a valuable tool in the fabrication of high-density, low-noise biosensors.
The fabrication of microarrays often involves the initial preparation of a substrate, which can be glass, silicon, or a polymer, to present a uniform layer of reactive groups. In one potential application, the surface of a substrate can be engineered to present aldehyde or ketone functionalities. Following this, the Boc-protected aminooxy group of this compound can be deprotected and subsequently reacted with the surface aldehydes or ketones to form a stable oxime linkage. nih.gov This reaction is highly specific and can be carried out under mild aqueous conditions, which is advantageous for preserving the integrity of the underlying substrate and any pre-patterned features. nih.gov
The polyethylene glycol (PEG) spacer of the linker plays a crucial role in minimizing non-specific adsorption of biomolecules onto the surface. nih.govcreativepegworks.com This is a critical factor in microarray and lab-on-a-chip applications, as non-specific binding can lead to high background noise and false-positive signals. The hydrophilic and flexible nature of the PEG chains creates a hydrated layer that repels the non-specific attachment of proteins and other biological macromolecules, thereby enhancing the signal-to-noise ratio of the assay. nih.govnih.gov
Once the surface is functionalized with the linker, the terminal azide group becomes available for the attachment of a wide array of molecules through "click chemistry." poly-an.de This suite of reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, provides a highly efficient and bio-orthogonal method for immobilizing probes such as oligonucleotides, peptides, proteins, or small molecules that have been modified to contain an alkyne group. cttc.cokit.edu The specificity of the click reaction ensures that the probes are covalently attached only to the areas where the linker has been patterned.
Lithographic techniques can be employed to create high-resolution patterns of the linker on the substrate. For instance, a substrate could be uniformly coated with the linker, and then photolithography could be used to selectively deprotect the Boc group in specific areas, allowing for spatially controlled attachment of biomolecules. Alternatively, microcontact printing or inkjet spotting can be used to directly deposit the linker onto the substrate in a predefined pattern. These methods, in combination with the specific chemistries afforded by this compound, enable the creation of well-defined, functional microarrays for a variety of research and diagnostic purposes. sinica.edu.twresearchgate.netnih.gov
The following table summarizes the key functional groups of this compound and their roles in the lithographic patterning of functionalized surfaces:
| Functional Group | Role in Surface Functionalization |
| Boc-protected Aminooxy | Enables covalent attachment to aldehyde or ketone-functionalized surfaces upon deprotection. |
| PEG2 Spacer | Reduces non-specific binding of biomolecules to the surface, improving signal-to-noise ratio. |
| Azido (B1232118) Group | Allows for the specific immobilization of alkyne-modified probes via click chemistry. |
Integration into 3D Printing Methodologies for Research Prototypes and Biomimetic Structures
The application of this compound extends into the burgeoning field of 3D printing, where it can be utilized to create complex, functional, and biomimetic structures. The ability to incorporate this linker into 3D printing workflows opens up new possibilities for fabricating customized research prototypes, such as organ-on-a-chip models, and for creating scaffolds that mimic the native extracellular matrix for tissue engineering applications.
One approach for integrating this compound into 3D printing is to incorporate it as a component of the bio-ink. Many bio-inks are hydrogel-based and can be chemically modified to include functional groups that are compatible with the linker. For instance, a hydrogel precursor could be functionalized with aldehyde or ketone groups. When this compound is mixed into this precursor formulation, the deprotected aminooxy group can react to form covalent crosslinks within the hydrogel matrix as it is being printed. This would result in a 3D-printed structure that is uniformly functionalized with azide groups throughout its volume.
These azide-functionalized 3D structures can then be further modified in a post-printing step using click chemistry. This allows for the spatially controlled attachment of bioactive molecules. For example, a 3D-printed scaffold for bone tissue engineering could be selectively functionalized in different regions with peptides that promote cell adhesion, differentiation, and mineralization by flowing solutions containing the corresponding alkyne-modified peptides through the scaffold.
Another strategy involves the surface modification of a pre-printed 3D structure. A 3D-printed object, created from a material that can be surface-functionalized with aldehyde or ketone groups, could be immersed in a solution containing the deprotected this compound linker. This would coat the entire exposed surface of the 3D structure with the linker. Subsequent click reactions could then be used to attach desired molecules to the surface of the scaffold.
The versatility of this linker is particularly valuable for creating biomimetic structures. The PEG spacer can help to maintain the bioactivity of immobilized proteins by providing a flexible tether that distances them from the potentially denaturing surface of the scaffold material. The specific and orthogonal nature of the aminooxy and azide chemistries allows for the creation of multifunctional materials with a high degree of control over the placement and density of different ligands.
The table below outlines potential research findings from the integration of this compound into 3D printing:
Methodological Advancements and Integration with Emerging Technologies
Development of Novel Reaction Conditions and Catalytic Systems
The continuous pursuit of milder, faster, and more efficient conjugation methods has led to significant progress in the reaction conditions and catalytic systems employed with Bocaminooxyacetamide-PEG2-Azido. These developments are crucial for preserving the integrity of sensitive biomolecules and for applications in complex biological environments.
Catalyst-Free Click Chemistry Approaches with this compound
The azide (B81097) moiety of this compound is a key functional group for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and selectivity. nih.gov While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a classic click reaction, the potential toxicity of the copper catalyst has driven the development of catalyst-free alternatives. wikipedia.orgnih.gov
Strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful catalyst-free approach. nih.govijpsjournal.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which readily reacts with the azide group of this compound without the need for a metal catalyst. technologynetworks.com The high ring strain of the cyclooctyne provides the driving force for the reaction, allowing it to proceed rapidly and with high yield under physiological conditions. wikipedia.org This makes SPAAC particularly suitable for in vivo applications and for the conjugation of sensitive biomolecules that could be damaged by copper. nih.gov The reaction is highly chemoselective, as neither azides nor strained alkynes interfere with other functional groups typically found in biological systems. technologynetworks.com
The mechanism of SPAAC involves a concerted [3+2] cycloaddition, leading to the formation of a stable triazole linkage. wikipedia.org The reaction rate can be influenced by the specific structure of the cyclooctyne and the electronic properties of the azide. scispace.comrsc.orgresearchgate.net
Table 1: Comparison of Catalyst-Free Click Chemistry Approaches for this compound
| Feature | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactant for Azide | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Catalyst | None |
| Key Advantage | Biocompatible, no catalyst-induced toxicity. nih.gov |
| Reaction Conditions | Physiological (aqueous buffer, room temperature). nih.gov |
| Byproducts | None, high atom economy. |
| Reaction Rate | Generally fast, dependent on cyclooctyne strain. wikipedia.org |
Optimization of Oxime Ligation in Challenging Aqueous and Biological Environments (in vitro)
The Boc-protected aminooxy group of this compound, once deprotected, provides a reactive handle for oxime ligation. This reaction, involving the condensation of the aminooxy group with an aldehyde or ketone, is highly chemoselective and forms a stable oxime bond. nih.govnih.govprecisepeg.com Its efficiency in aqueous and biological media is critical for applications such as the labeling of glycoproteins or the development of antibody-drug conjugates (ADCs). biochempeg.combroadpharm.com
Several factors influence the rate and yield of oxime ligation in these challenging environments. The reaction is pH-dependent, with optimal rates typically observed in slightly acidic to neutral conditions (pH 5-7). broadpharm.comnih.gov In complex biological media, the presence of other nucleophiles or molecules that can interact with the carbonyl group can potentially reduce ligation efficiency.
To overcome these challenges, various optimization strategies have been developed. The use of aniline (B41778) and its derivatives as catalysts has been shown to significantly accelerate the reaction rate. nih.govbroadpharm.comacs.org These catalysts operate by forming a more reactive iminium ion intermediate. nih.gov The choice of buffer and the presence of co-solvents can also be optimized to improve the solubility of the reactants and enhance reaction kinetics. Furthermore, the stability of the resulting oxime bond is generally good, though it can be susceptible to hydrolysis under strongly acidic conditions. nih.gov For applications requiring even greater stability, the oxime linkage can be reduced to a more stable hydroxylamine (B1172632). biochempeg.com
Table 2: Factors Affecting Oxime Ligation Efficiency of Aminooxy-Containing Linkers in vitro
| Parameter | Effect on Ligation | Optimization Strategies |
| pH | Optimal rates typically at pH 5-7. broadpharm.comnih.gov | Buffer screening to identify optimal pH for specific reactants. |
| Catalyst | Aniline and its derivatives can significantly increase reaction rates. nih.govacs.org | Screening of different aniline-based catalysts and their concentrations. |
| Reactant Concentration | Higher concentrations generally lead to faster rates. | Use of appropriate stoichiometry to drive the reaction to completion. |
| Buffer Composition | Can influence reactant solubility and stability. | Screening of different buffer systems (e.g., phosphate, acetate). |
| Presence of Nucleophiles | Can compete with the aminooxy group. | Purification of reactants, use of excess aminooxy reagent. |
Microwave-Assisted Synthesis for Accelerated Reaction Discovery and Optimization
Microwave-assisted synthesis has emerged as a powerful tool to dramatically accelerate the rates of chemical reactions, including those used for bioconjugation. acs.orgresearchgate.net By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, both the azide-alkyne cycloaddition and the oxime ligation steps involving this compound can be significantly expedited. acs.org
In the context of click chemistry, microwave heating can reduce reaction times for CuAAC from hours to minutes, often with improved yields and purity. acs.org This is particularly beneficial for high-throughput screening and the rapid synthesis of compound libraries. Similarly, microwave irradiation can accelerate oxime bond formation, allowing for faster optimization of reaction conditions. nih.gov
The key advantages of microwave-assisted synthesis include precise temperature control, uniform heating, and the ability to perform reactions in sealed vessels at elevated pressures, which can further increase reaction rates. researchgate.net This technology is highly amenable to the optimization of conjugation protocols for this compound, facilitating the rapid exploration of different reaction parameters to achieve the desired outcome.
Automation and High-Throughput Screening in Research
The complexity of modern drug discovery and development necessitates high-throughput methodologies. The integration of this compound with automated systems and screening platforms enables the rapid generation and evaluation of large numbers of bioconjugates, accelerating the identification of lead candidates.
Robotic Synthesis Platforms for Compound Library Generation
Robotic synthesis platforms, including automated peptide synthesizers and liquid handlers, can be leveraged for the high-throughput generation of compound libraries based on this compound. technologynetworks.comresearchgate.netamidetech.com These platforms allow for the precise and reproducible execution of multi-step synthetic sequences, minimizing human error and increasing productivity. technologynetworks.comresearchgate.net
For example, a library of peptides or other targeting ligands can be synthesized on a solid support using an automated peptide synthesizer. researchgate.net this compound can then be incorporated either on-resin or in solution to introduce the dual functional handles. Subsequent automated liquid handling systems can then be used to perform parallel click chemistry or oxime ligation reactions with a library of payloads or imaging agents, rapidly generating a diverse set of conjugates. researchgate.netchemspeed.com This approach is invaluable for structure-activity relationship (SAR) studies, where the systematic variation of different components of the conjugate is required to optimize its biological activity and properties. researchgate.netnih.gov
Table 3: Hypothetical Workflow for Robotic Library Synthesis with this compound
| Step | Action | Technology | Purpose |
| 1 | Solid-phase synthesis of a peptide library. | Automated Peptide Synthesizer | Generate a diverse set of targeting moieties. |
| 2 | Cleavage and purification of the peptide library. | Automated Cleavage/Purification System | Isolate the synthesized peptides. |
| 3 | Conjugation of this compound to the peptide library. | Robotic Liquid Handler | Introduce the bifunctional linker to each peptide. |
| 4 | Deprotection of the Boc group. | Automated Reaction Station | Expose the aminooxy functionality. |
| 5 | Parallel ligation of an aldehyde-containing payload library. | Robotic Liquid Handler | Generate a library of peptide-linker-payload conjugates via oxime ligation. |
| 6 | High-throughput purification. | Automated HPLC System | Isolate the final conjugate library for screening. |
Microfluidic Devices for Reaction Optimization and Screening of Ligation Efficiency
Microfluidic devices offer a powerful platform for the rapid optimization of reaction conditions and the high-throughput screening of ligation efficiency on a miniaturized scale. nih.gov These "lab-on-a-chip" systems allow for precise control over reaction parameters such as temperature, mixing, and reaction time, while consuming minimal amounts of valuable reagents. nih.gov
In the context of this compound, microfluidic chips can be designed to perform numerous parallel conjugation reactions. For instance, gradients of different catalysts, pH values, or reactant concentrations can be established across the chip to rapidly identify the optimal conditions for either the SPAAC or oxime ligation reaction. The efficiency of the ligation can be monitored in real-time using integrated analytical techniques such as fluorescence detection, if one of the components is fluorescently labeled.
This technology is particularly well-suited for screening the ligation of this compound to complex biomolecules like antibodies, where sample availability may be limited. nih.gov By enabling high-throughput screening of ligation efficiency, microfluidic devices can significantly accelerate the development of ADCs and other targeted therapeutics, facilitating the selection of conjugates with the desired drug-to-antibody ratio (DAR) and stability. theprismlab.orgresearchgate.netbiopharminternational.comnih.govdls.comnih.govnih.govchemrxiv.org
Combinatorial Approaches for Material Discovery and Functional Property Screening
The orthogonal reactivity of this compound makes it an ideal candidate for combinatorial chemistry, a powerful strategy for the rapid synthesis and screening of large libraries of compounds to discover new materials with desired properties. nih.gov By anchoring the linker to a solid support via one of its functional groups, a diverse range of molecules can be systematically introduced at the other end.
For instance, the azide terminus could be immobilized on an alkyne-functionalized surface. The Boc-protected aminooxy group can then be deprotected and reacted with a library of different aldehydes or ketones, each introducing a unique functional moiety. This approach allows for the creation of a spatially addressed array of distinct chemical entities on a single substrate. The resulting material library can then be screened for specific functional properties, such as altered hydrophobicity, protein binding affinity, or catalytic activity. The properties of linkers, including their length and composition, are critical for the optimal presentation of ligands for binding to target proteins. nih.gov
Table 1: Illustrative Combinatorial Library Synthesis using this compound
| Step | Description | Reactant/Surface | Functional Group on Linker |
| 1 | Immobilization | Alkyne-functionalized solid support | Azide |
| 2 | Deprotection | Acidic conditions (e.g., TFA) | Boc-aminooxy |
| 3 | Combinatorial Derivatization | Library of aldehydes/ketones (R1-CHO, R2-CHO, etc.) | Aminooxy |
| 4 | Screening | Assay for desired property (e.g., protein binding) | Newly formed oxime-linked moieties |
Integration with Advanced Analytical and Imaging Techniques
The unique chemical handles of this compound facilitate its integration with sophisticated analytical and imaging techniques, enabling detailed mechanistic studies and high-resolution visualization of molecular structures.
In-Situ Reaction Monitoring using Spectroscopy (e.g., FTIR, Raman) for Mechanistic Studies
The kinetics and mechanisms of the reactions involving this compound can be meticulously studied in real-time using in-situ spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy. youtube.commt.comyoutube.comnih.gov These non-invasive methods allow for the continuous monitoring of the concentrations of reactants, intermediates, and products throughout a chemical transformation.
For the oxime ligation reaction, in-situ FTIR spectroscopy can track the disappearance of the aldehyde C=O stretching band and the appearance of the C=N stretching band of the newly formed oxime ether. youtube.com This provides valuable data on reaction rates under different conditions, such as pH and catalyst concentration. Similarly, the azide-alkyne cycloaddition can be monitored by observing the disappearance of the characteristic azide vibrational band (around 2100 cm⁻¹) in both FTIR and Raman spectra. nih.govrsc.orgacs.orgnih.govresearchgate.net Real-time monitoring provides crucial insights for optimizing reaction conditions and understanding the underlying reaction mechanisms. rsc.orgacs.org
Super-Resolution Microscopy for Visualizing Labeled Biological Structures at the Nanoscale
This compound can be employed to attach fluorescent probes to specific biological targets for visualization with super-resolution microscopy techniques, such as dSTORM (direct Stochastic Optical Reconstruction Microscopy). nih.govrsc.orgbiorxiv.orgnih.govresearchgate.net These methods bypass the diffraction limit of light, enabling the imaging of cellular structures with nanoscale resolution.
A common strategy involves the metabolic incorporation of a bioorthogonal handle (e.g., an alkyne-modified amino acid or sugar) into a protein or glycan of interest. nih.gov The azide group of this compound can then be used to "click" a fluorescent dye onto this handle. Alternatively, a target protein could be engineered to contain an aldehyde tag, allowing for conjugation to the aminooxy group of the linker, which already carries a fluorescent probe attached via its azide terminus. The high specificity and efficiency of these labeling strategies, facilitated by the linker, are crucial for achieving the high labeling densities required for high-quality super-resolution imaging. nih.gov
Mass Spectrometry-Based Proteomics for Target Identification in Research Experiments
In chemical proteomics, bifunctional linkers like this compound are valuable tools for identifying the protein targets of bioactive small molecules. beilstein-journals.orgnih.govnih.govresearchgate.net A common workflow involves attaching a small molecule of interest to one end of the linker and a reporter group (e.g., biotin (B1667282) for affinity purification) to the other.
For example, a bioactive molecule with an aldehyde or ketone functionality could be conjugated to the aminooxy end of this compound. The azide end can then be "clicked" to an alkyne-modified biotin tag. This entire construct can then be introduced to a cell lysate. The bioactive molecule will bind to its protein target(s), and the entire complex can be enriched using streptavidin-biotin affinity chromatography. The enriched proteins are then identified using mass spectrometry-based proteomics, revealing the targets of the small molecule. The design of the linker is a critical component in such chemical proteomics workflows. beilstein-journals.orgresearchgate.net
Table 2: Workflow for Target Identification using this compound
| Step | Description | Key Reagents |
| 1 | Probe Synthesis | Bioactive molecule with aldehyde/ketone, this compound, Alkyne-Biotin |
| 2 | Target Binding | Cell lysate, Synthesized probe |
| 3 | Affinity Purification | Streptavidin-coated beads |
| 4 | Protein Elution | Elution buffer |
| 5 | Target Identification | Trypsin digestion, LC-MS/MS analysis |
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis. This compound is well-suited for integration into such strategies, particularly for the site-specific modification of biomolecules.
Enzyme-Mediated Introduction of Reactive Handles for Subsequent Chemical Ligation
Enzymes can be used to introduce a unique reactive handle onto a protein or other biomolecule with high specificity. nih.govnih.govrsc.orgwikipedia.orgbongerlab.com For example, the formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a defined peptide sequence into a formylglycine, which contains a reactive aldehyde group. nih.govwikipedia.org
This enzymatically generated aldehyde serves as a perfect target for the aminooxy group of this compound. This allows for the site-specific attachment of the linker to the protein. The azide group on the other end of the linker is then available for subsequent "click" reactions, enabling the attachment of a wide range of functionalities, such as imaging agents, drug molecules, or polyethylene (B3416737) glycol (PEG) chains for improving pharmacokinetic properties. jenkemusa.com This chemoenzymatic approach provides a powerful method for creating precisely defined and functional biomolecular conjugates.
Combined Chemical and Enzymatic Approaches for Complex Molecule Construction and Bioconjugation
The strategic integration of enzymatic catalysis with chemical synthesis has paved the way for innovative methodologies in the construction of complex biomolecules and sophisticated bioconjugates. This chemoenzymatic approach harnesses the unparalleled specificity of enzymes for modifying proteins and other biomacromolecules, combined with the versatility of chemical ligation techniques. Within this paradigm, the bifunctional linker this compound emerges as a critical tool, designed to bridge enzymatic modifications with subsequent chemical coupling reactions, most notably the azide-alkyne cycloaddition, a cornerstone of "click chemistry."
Enzymes such as transglutaminase and sortase A have become instrumental in the site-specific introduction of chemical handles onto proteins. nih.govnih.govnih.gov These enzymes recognize specific amino acid sequences or motifs within a target protein, allowing for the precise attachment of small molecules bearing bioorthogonal functionalities. This enzymatic step sets the stage for a subsequent, highly efficient chemical reaction.
Transglutaminase-Mediated Ligation: Microbial transglutaminase (MTGase) catalyzes the formation of a stable isopeptide bond between the side-chain carboxamide of a glutamine residue within a protein and a primary amine. nih.govnih.gov In a chemoenzymatic context, a primary amine carrying an azide or alkyne group can be enzymatically attached to a specific glutamine residue on a target protein. This introduces a bioorthogonal handle onto the protein surface. Following this enzymatic step, a linker like this compound can be coupled to the installed alkyne (or vice-versa if the enzyme installs an alkyne and the linker has an azide) via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. nih.gov
The this compound linker is particularly well-suited for these strategies. Its terminal azide group is ready for click chemistry, while the Boc-protected aminooxy group offers potential for a secondary, orthogonal conjugation pathway. nih.gov After deprotection, the aminooxy group can react with an aldehyde or ketone to form a stable oxime bond, a reaction also widely used in bioconjugation. nih.govnih.gov This dual functionality allows for the construction of even more complex molecular architectures.
The integration of these enzymatic and chemical methods provides a powerful platform for creating homogenous and precisely defined bioconjugates, such as antibody-drug conjugates (ADCs), where the stoichiometry and site of drug attachment are critical for therapeutic efficacy.
| Component | Description | Role in Chemoenzymatic Synthesis | Relevant Compounds |
| Enzyme | Biocatalyst for site-specific modification. | Recognizes a specific sequence on a target protein to attach a bioorthogonal handle. | Microbial Transglutaminase (MTGase), Sortase A |
| Protein Substrate | The target biomolecule for modification. | Contains the recognition motif for the enzyme (e.g., glutamine residue for MTGase, LPXTG tag for Sortase A). | Antibodies, Growth Factors, Enzymes |
| Enzymatic Co-substrate | Small molecule carrying a bioorthogonal handle. | Is covalently attached to the protein substrate by the enzyme. | Alkyne-functionalized primary amine, Glycine-linked DBCO |
| Bifunctional Linker | Chemical entity connecting the biomolecule to a payload. | Reacts with the enzymatically installed handle via a chemical ligation. | This compound |
| Chemical Ligation | Highly efficient and specific chemical reaction. | Forms a stable covalent bond between the linker and the modified protein. | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Resulting Conjugate | The final, precisely constructed biomolecule. | A homogenous product with a defined site of conjugation and stoichiometry. | Site-specific Antibody-Drug Conjugate (ADC) |
Conceptual Frameworks and Future Research Trajectories
Theoretical Underpinnings of Multifunctional Linker Design
The design of a linker like Bocaminooxyacetamide-PEG2-Azido is not arbitrary; it is rooted in decades of research in physical organic chemistry and chemical biology. Its efficacy relies on the predictable and controllable reactivity of its constituent parts, allowing for sequential and specific conjugation reactions.
Principles of Bioorthogonal Chemistry and Orthogonal Reactivity in Complex Systems
Bioorthogonal chemistry refers to a class of chemical reactions that can proceed in a living organism without interfering with or being influenced by the native biochemical processes. uv.mxresearchgate.net These reactions are designed to be highly selective, forming a covalent bond between two functional groups that are mutually reactive but inert to the vast array of other functional groups found in a cell, such as amines, thiols, and carboxylic acids. nih.govresearchgate.net The concept of "orthogonality" is central; in a system with multiple bioorthogonal pairs, each reactive group should only react with its designated partner, enabling multiple, independent labeling events within the same system. nih.gov
This compound is a prime example of a tool built on these principles. It contains two distinct bioorthogonal reactive handles: an aminooxy group and an azide (B81097) group.
The aminooxy group chemoselectively reacts with aldehydes and ketones to form a stable oxime bond. nih.gov
The azide group participates in the Huisgen 1,3-dipolar cycloaddition with alkynes, a reaction famously optimized for biological systems through the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants, collectively known as "click chemistry". wikipedia.org
The orthogonality of these two reactions is crucial. One can perform an oxime ligation with the aminooxy group in the presence of an alkyne without cross-reactivity, and subsequently, perform a click reaction with the azide group in the presence of an aldehyde. This dual reactivity allows for the stepwise assembly of complex molecular constructs.
Structure-Reactivity Relationships in Aminooxy and Azide Chemistries for Predictive Design
The predictive power in designing linkers stems from a deep understanding of how molecular structure influences reaction kinetics and stability—a concept known as structure-reactivity relationships (SRRs).
For the aminooxy-carbonyl ligation , the reaction rate is highly dependent on pH and the structure of the carbonyl partner. The reaction is catalyzed by acidic conditions (optimally pH 4-5), which can be a limitation for biomolecules that are unstable at low pH. glenresearch.com To overcome this, nucleophilic catalysts like aniline (B41778) and its derivatives (e.g., p-phenylenediamine) have been developed to significantly accelerate oxime formation at neutral pH. researchgate.net Furthermore, the electrophilicity of the carbonyl group is a key determinant of reactivity; aromatic aldehydes are potent electrophiles and react more rapidly than ketones. nih.gov The choice of an alkyl aldehyde, such as nonanal, can also dramatically improve the kinetics of the reaction compared to other aldehydes like cinnamaldehyde. glenresearch.com The stability of the resulting oxime bond is another advantage, being significantly more stable towards hydrolysis than the corresponding imine (Schiff base) linkage. iris-biotech.de
In azide-alkyne cycloaddition , SRRs guide the choice of reagents for optimal performance. In CuAAC, the reactivity of the azide is influenced by both electronic and steric factors. researchgate.net Azides with adjacent electron-withdrawing groups and less steric hindrance tend to react faster. researchgate.net The structure of the alkyne also plays a significant role; terminal alkynes are required for the copper-catalyzed mechanism, while both internal and terminal alkynes can be used in the ruthenium-catalyzed version (RuAAC), which yields a different triazole regioisomer. nih.govwikipedia.org The choice of catalyst and ligands is also critical, not only for reaction efficiency but also for controlling regioselectivity between the 1,4- and 1,5-disubstituted triazole products. wikipedia.orgnih.gov
This knowledge allows for the predictive design of experiments. By selecting the appropriate reaction partners and conditions based on these established relationships, researchers can tune the efficiency and outcome of their conjugation strategies.
Computational Design of Novel Ligands and Reaction Environments for Enhanced Specificity
Modern chemistry increasingly relies on in silico tools to predict and understand chemical reactivity, guiding the synthesis of new molecules with desired properties. Computational methods, such as Density Functional Theory (DFT) and other quantum mechanical approaches, are employed to investigate reaction mechanisms at a molecular level. nih.gov These studies can elucidate the transition states and energy barriers of reactions like the azide-alkyne cycloaddition, providing insights into why certain catalysts or substrates are more reactive than others. researchgate.netchalmers.se
For instance, computational studies have been used to explore the mechanisms of both copper-catalyzed and ruthenium-catalyzed cycloadditions, helping to explain their different substrate scopes and regioselectivities. chalmers.se This theoretical understanding is invaluable for designing novel catalysts or ligands that could offer faster kinetics, greater stability, or unique specificities. Similarly, molecular modeling can predict how a linker like this compound might fold and interact with a biomolecule, and how the PEG spacer might influence the accessibility of the reactive termini. While still a developing area, the ultimate goal is to move from experimental trial-and-error to the rational, computational design of linkers and reaction environments optimized for specific, challenging biological applications. nih.gov
Expanding the Scope of Bioconjugation with this compound
The unique dual-handle structure of this compound makes it a powerful tool for pushing the boundaries of what is possible in bioconjugation, enabling more complex experiments and the study of previously inaccessible biological questions.
Development of Next-Generation Bioconjugation Methodologies for Challenging Biomolecules
Many biomolecules, such as disulfide-rich peptides, glycoproteins, and oligonucleotides, present significant challenges for chemical modification. nih.govnih.gov Methodologies that allow for precise, site-specific, and multiple modifications are in high demand. Bifunctional linkers combining two distinct bioorthogonal chemistries are central to these next-generation strategies. nih.gov
A key application is the creation of synthetic glycoproteins. Researchers have developed strategies using bifunctional linkers that combine oxime ligation and SPAAC to attach specific glycan structures to proteins at defined sites. nih.govnih.govwhiterose.ac.uk This allows for the production of homogeneous glycoproteins, which are invaluable for studying the roles of specific carbohydrate modifications in protein function—a task that is nearly impossible using traditional biological expression systems that produce heterogeneous mixtures. nih.gov
Similarly, the challenge of labeling disulfide-rich peptides, which can be sensitive to many reaction conditions, can be addressed by using protected aminooxy groups that are compatible with the oxidative folding process required to form the correct disulfide bonds. nih.govunivie.ac.at The Boc (tert-Butyloxycarbonyl) protecting group on the aminooxy moiety of this compound serves precisely this purpose, keeping the highly reactive aminooxy group inert until it is intentionally deprotected for conjugation. This allows for the stepwise construction of complex conjugates, such as attaching a targeting ligand via one end of the linker and a therapeutic or imaging agent via the other. nih.gov
Exploration of Novel Biological Targets for Labeling and Probing in Fundamental Research
A primary goal of chemical biology is to develop probes to study and manipulate biological processes in their native context. The versatility of this compound facilitates the construction of sophisticated chemical probes for exploring new biological frontiers. By leveraging its two orthogonal handles, scientists can assemble multi-component probes designed to answer specific biological questions.
For example, one could envision a probe for studying a novel protein-protein interaction. The aminooxy end of the linker could be used to attach the probe to a known binding partner (modified to display an aldehyde), while the azide end could be used to "click" on a photoreactive cross-linking group and a reporter tag. This would allow for the capture and subsequent identification of previously unknown interacting partners in a cellular lysate or even in living cells.
This modular approach also accelerates the development of therapeutic and diagnostic agents. For instance, an aminooxy click chemistry strategy has been used to create oligonucleotide therapeutics with two different conjugated ligands, one to enhance cellular uptake and another to target a specific cell type. nih.govacs.org this compound is an ideal scaffold for such applications, providing a reliable platform for linking targeting moieties, imaging agents, and therapeutic payloads to a single biological molecule. This capability is crucial for developing the next generation of targeted therapies and diagnostics, enabling researchers to probe and potentially treat diseases with unprecedented specificity.
Integration into Dynamic Covalent Chemistry Research for Reversible Bioconjugates
Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to create molecules that can adapt their structure in response to environmental changes. This paradigm is particularly valuable in the development of reversible bioconjugates, which allow for the controlled assembly and disassembly of biomolecular complexes. The functional groups of this compound make it a prime candidate for exploration in this field.
Following the deprotection of the Boc group to reveal the aminooxy functionality, this linker can participate in oxime ligation with molecules containing aldehyde or ketone groups. youtube.comresearchgate.net Oxime bonds are known to be reversible under specific, mild acidic conditions, a characteristic that can be exploited for the controlled release of conjugated payloads. researchgate.net This reversibility is central to the design of "smart" systems where a therapeutic or imaging agent can be detached from its carrier at a target site with a lower pH, such as in tumor microenvironments or endosomal compartments. nih.gov
The azide group, while typically used in irreversible "click" reactions, can also be a part of reversible processes. For instance, the thermal azide-alkene cycloaddition to form triazolines is a reversible reaction that can be controlled by temperature. rsc.org This opens up the possibility of creating thermo-responsive bioconjugates.
Table 1: Potential Dynamic Covalent Reactions with this compound
| Functional Group | Reactant | Resulting Bond | Stimulus for Reversibility |
| Aminooxy | Aldehyde/Ketone | Oxime | Mild Acid |
| Azide | Alkene | Triazoline | Heat |
Future research could focus on synthesizing bioconjugates using this compound and studying their stability and dissociation kinetics under various stimuli. This could lead to the development of novel, triggerable systems for research applications in drug delivery and diagnostics.
Innovations in Materials Science through Functionalization
The unique properties of this compound, particularly its bifunctionality and the presence of a PEG spacer, make it an attractive tool for the functionalization of materials, leading to innovations in materials science.
Engineering of Advanced Smart Materials for Research Applications (e.g., self-healing, responsive systems)
Smart materials are designed to respond to external stimuli such as pH, temperature, or light. youtube.com The incorporation of this compound into polymer backbones or onto the surface of materials can impart such responsive behaviors.
Stimuli-responsive materials could also be engineered. rsc.org For instance, a material functionalized with this linker could be designed to release a payload in response to a pH change, due to the acid-labile nature of the oxime bond. nih.gov The azide group provides a handle for attaching other functionalities, such as fluorescent dyes or targeting ligands, through click chemistry. medchemexpress.com
Sustainable and Green Chemistry Approaches in Functionalization for Reduced Environmental Impact
The functionalization of materials often involves chemical reactions that can have a significant environmental footprint. Green chemistry principles aim to minimize waste and the use of hazardous substances. tandfonline.com The azide group of this compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction for which several green methodologies have been developed. mdpi.comnih.gov
These greener approaches include the use of water or other environmentally benign solvents like glycerol (B35011) and deep eutectic solvents, which can also be reusable. nih.govacs.org Microwave-assisted synthesis has also been shown to be a more energy-efficient method for CuAAC reactions. mdpi.com By employing these sustainable methods for the functionalization of materials with this compound, the environmental impact of creating advanced materials can be significantly reduced.
Table 2: Green Chemistry Approaches for Functionalization
| Green Chemistry Principle | Application to this compound |
| Use of Safer Solvents | Performing CuAAC in water, ethanol, or glycerol. nih.gov |
| Energy Efficiency | Utilizing microwave heating for CuAAC reactions. mdpi.com |
| Catalysis | Employing catalytic amounts of copper for CuAAC. nih.gov |
| Waste Minimization | Using deep eutectic solvents that can be recycled. acs.org |
Nanotechnology Integration for Advanced Research Tools and Nanomedicine Research (without clinical applications)
The functionalization of nanoparticles with polymers like PEG is a common strategy to improve their stability and biocompatibility for research purposes. mdpi.comresearchgate.net this compound is well-suited for this purpose. The azide group can be used to attach the linker to alkyne-modified nanoparticles, while the aminooxy group provides a point of attachment for other molecules of interest. nih.gov
For instance, gold or magnetic nanoparticles could be functionalized with this linker to create research tools for bio-imaging or as platforms for studying biomolecular interactions. nih.govnih.gov The PEG spacer helps to prevent non-specific protein adsorption, a crucial factor in maintaining the functionality of nanoparticles in biological media. rsc.org The ability to attach different molecules to either end of the linker allows for the creation of multifunctional nanoparticles for advanced research applications. rsc.org
Interdisciplinary Research Prospects
The versatility of this compound positions it as a valuable tool at the intersection of different scientific disciplines.
Bridging Chemical Biology and Materials Science via Multifunctional Linkers for Biohybrid Systems
Multifunctional linkers are essential for creating biohybrid systems, which combine biological components with synthetic materials. These systems have applications in areas such as biosensing, tissue engineering, and biocatalysis. This compound, with its distinct reactive ends, can serve as a bridge between the worlds of chemical biology and materials science. acs.orgub.edu
For example, a protein could be modified with an aldehyde or ketone and then conjugated to a material surface functionalized with this compound via oxime ligation. The azide end of the linker could then be used to attach another biomolecule or a synthetic component, creating a complex biohybrid system. The cleavable nature of the oxime bond could allow for the controlled release of the protein from the material surface. researchgate.net This approach opens up possibilities for creating sophisticated, dynamic, and functional biohybrid materials for a wide range of research applications.
Applications in Systems Biology Research for Network Elucidation and Pathway Mapping
The complexity of cellular signaling and interaction networks necessitates the development of sophisticated molecular tools to probe and map these intricate pathways. This compound, by virtue of its dual reactive ends, is conceptually well-suited for such applications in systems biology.
The primary utility of this compound in network elucidation lies in its ability to facilitate the targeted labeling and capture of interacting biomolecules. The azide group allows for covalent attachment to a wide array of alkyne-modified molecules through the highly specific and efficient "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comcaltagmedsystems.co.uk This enables the linkage of the this compound molecule to a known "bait" protein or other biomolecule of interest that has been metabolically or enzymatically engineered to contain an alkyne group.
Following the deprotection of the Boc (tert-butoxycarbonyl) group under mild acidic conditions, the revealed aminooxy group can then form a stable oxime bond with aldehyde or ketone functionalities. cd-bioparticles.net These carbonyl groups can be introduced into interacting "prey" proteins through various methods, such as periodate (B1199274) oxidation of N-terminal serine or threonine residues, or through the incorporation of unnatural amino acids bearing ketone or aldehyde side chains.
This sequential, two-step ligation strategy allows for the creation of cross-linked protein complexes under physiological conditions. The PEG2 spacer, while short, provides sufficient flexibility and hydrophilicity to facilitate the interaction and subsequent covalent capture of binding partners that might otherwise be transient or difficult to isolate. Once the interacting partners are covalently linked, they can be purified and identified using mass spectrometry-based proteomic techniques. This approach can help to map protein-protein interaction networks and elucidate cellular signaling pathways with high specificity.
While specific studies employing this compound for this purpose are not yet widely published, research on similar heterobifunctional PEG linkers demonstrates the feasibility of this approach. For instance, related strategies have been used to create antibody-drug conjugates (ADCs), which rely on the precise linking of a targeting antibody to a therapeutic payload. purepeg.comjenkemusa.com This same principle of precise, targeted conjugation can be repurposed for mapping cellular networks.
Table 1: Potential Application of this compound in Protein-Protein Interaction Studies
| Step | Description | Key Functional Group |
| 1. Bait Modification | The azide group of this compound is "clicked" onto an alkyne-modified bait protein. | Azide |
| 2. Deprotection | The Boc protecting group is removed to expose the reactive aminooxy functionality. | Boc (tert-butoxycarbonyl) |
| 3. Prey Capture | The aminooxy group reacts with a carbonyl-modified prey protein to form a stable oxime linkage. | Aminooxy |
| 4. Analysis | The covalently linked protein complex is isolated and analyzed by mass spectrometry to identify the prey protein. | N/A |
Contributions to Fundamental Polymer Science and Biophysics through Precisely Engineered Constructs
The precise definition of this compound at the molecular level offers significant opportunities for fundamental research in polymer science and biophysics. Unlike polydisperse polymers with a range of molecular weights, this monodisperse compound allows for the construction of highly defined macromolecular architectures. biochempeg.com
In polymer science, this compound can serve as a key building block in the synthesis of well-defined block copolymers. nih.gov For example, the azide and (deprotected) aminooxy groups can be used as orthogonal handles to initiate different types of polymerization reactions or to post-functionalize polymer chains with a variety of molecules. This enables the creation of amphiphilic block copolymers with precise control over block length and functionality, which are valuable for studying self-assembly phenomena and for the development of novel nanomaterials for drug delivery and other applications. The synthesis of well-defined PEG derivatives has been a subject of intense research, with methods being developed to ensure high purity and precise molecular weight. nih.govbeilstein-journals.org
In the field of biophysics, this compound can be used to create precisely defined tethers for single-molecule studies. For instance, one end of the molecule can be attached to a surface and the other to a biomolecule of interest, such as a protein or a nucleic acid. This allows for the investigation of molecular forces, folding dynamics, and receptor-ligand interactions using techniques like atomic force microscopy (AFM)-based single-molecule force spectroscopy. nih.gov The well-defined length of the PEG2 spacer is crucial in these experiments as it allows for accurate determination of molecular extension and the forces involved in biomolecular processes.
Furthermore, the ability to modify surfaces with this linker can contribute to a better understanding of cell-surface interactions. By creating surfaces with a controlled density of specific ligands attached via the this compound linker, researchers can study how cells respond to different chemical and physical cues in their microenvironment. The modification of surfaces with PEG chains is a well-established method to improve their biocompatibility and to study specific biological interactions. rsc.org
Table 2: Properties and Potential Research Applications of this compound
| Property | Description | Relevance to Polymer Science & Biophysics |
| Monodispersity | The compound has a single, well-defined molecular weight and structure. | Enables the creation of precisely defined polymers and bioconjugates for reproducible experimental results. |
| Heterobifunctionality | Possesses two different reactive groups (azide and protected aminooxy). | Allows for sequential and orthogonal conjugation, facilitating the construction of complex molecular architectures. |
| PEG Spacer | A short, hydrophilic polyethylene (B3416737) glycol chain. | Provides flexibility, water solubility, and a defined distance between conjugated molecules. |
| Click Chemistry Compatibility | The azide group reacts specifically with alkynes. | Offers a highly efficient and bioorthogonal method for conjugation. |
| Aminooxy Reactivity | The deprotected aminooxy group reacts with aldehydes and ketones. | Provides another robust and bioorthogonal conjugation strategy. |
Conclusion
Summary of Bocaminooxyacetamide-PEG2-Azido's Impact on Modern Chemical Research
This compound is a heterobifunctional linker that plays a significant role in modern chemical research, particularly in the fields of bioconjugation and drug delivery. Its impact stems from its unique trifunctional nature, incorporating a Boc-protected aminooxy group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This combination of features allows for a sequential and controlled conjugation of different molecular entities, making it an invaluable tool for the synthesis of complex molecular architectures.
The primary impact of this linker lies in its application in the construction of antibody-drug conjugates (ADCs). medchemexpress.com ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. jenkemusa.com The linker in an ADC is a critical component that influences the stability, solubility, and release of the payload. koreascience.kr this compound serves as a cleavable linker, designed to release the drug under specific physiological conditions, thereby enhancing the therapeutic window of the ADC. medchemexpress.com
Furthermore, the presence of the azide group makes this linker amenable to "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. medchemexpress.com Specifically, the azide can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), providing a highly efficient and bioorthogonal method for attaching the linker to molecules containing an alkyne group. medchemexpress.com This "clickable" nature has expanded its utility beyond ADCs to the development of other complex bioconjugates and materials.
Reiteration of its Versatility as a Strategic Synthetic Building Block in Academic Contexts
The versatility of this compound as a strategic synthetic building block in academic research is underscored by the distinct reactivity of its functional groups. The Boc (tert-butyloxycarbonyl) protecting group on the aminooxy moiety allows for the selective deprotection and subsequent reaction of this group under acidic conditions. broadpharm.com The aminooxy group itself is highly chemoselective for aldehydes and ketones, forming a stable oxime linkage. nih.gov This orthogonal reactivity, combined with the azide's ability to participate in click chemistry, provides researchers with a powerful tool for multi-step, site-specific modifications of biomolecules. nih.govnih.gov
In an academic setting, this linker can be employed in a variety of research projects, including:
Development of Novel Bioconjugates: Researchers can use this linker to conjugate peptides, proteins, nucleic acids, or small molecules to create novel probes for studying biological processes. nih.gov
Drug Delivery Systems: The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it an attractive component for the design of targeted drug delivery systems. koreascience.krnih.gov
Surface Modification: The linker can be used to functionalize surfaces, such as nanoparticles or microarrays, to create materials with specific biological activities.
While specific, detailed research findings on the synthesis of this compound are not extensively available in peer-reviewed literature, its synthesis can be inferred from established methods for creating similar heterobifunctional PEG linkers. The general strategy involves the use of a precursor molecule, Azido-PEG2-amine, which contains both the azide and a primary amine. The amine can then be reacted with a Boc-protected aminooxyacetic acid derivative to form the final product. The synthesis of Azido-PEG-amine and the coupling of amines with carboxylic acids are well-documented procedures in organic chemistry. broadpharm.com
Detailed research findings on the specific applications of this compound in academic literature are similarly limited, suggesting it may be a more recent or specialized commercial product. However, the extensive body of research on analogous heterobifunctional linkers provides strong evidence for its potential utility in a wide range of academic research endeavors.
Future Outlook and Uncharted Research Frontiers for Multifunctional Linkers in Chemical Discovery
The development of multifunctional linkers like this compound is a testament to the growing need for precision and control in chemical synthesis. The future of this field lies in the design of even more sophisticated linkers with expanded functionalities and applications.
One of the most promising future directions is the development of linkers with multiple, orthogonally cleavable groups. This would allow for the sequential release of different payloads or the stepwise activation of different functions within a single molecule. Such "smart" linkers could be designed to respond to a variety of stimuli, including specific enzymes, pH changes, or light, enabling highly targeted and controlled therapeutic interventions. purepeg.com
Another area of active research is the development of linkers with built-in diagnostic capabilities. These "theranostic" linkers would not only facilitate drug delivery but also allow for the real-time monitoring of drug distribution and efficacy through imaging techniques. This would provide invaluable information for personalizing treatment strategies and improving patient outcomes.
Furthermore, the application of multifunctional linkers is expected to expand beyond the realm of biomedicine into materials science. These linkers could be used to create novel polymers and nanomaterials with precisely controlled architectures and properties, opening up new possibilities for the development of advanced sensors, catalysts, and electronics.
Q & A
Q. How can researchers address batch-to-batch variability in the compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
